Boc-amido-PEG9-amine
Description
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52N2O11/c1-25(2,3)38-24(28)27-5-7-30-9-11-32-13-15-34-17-19-36-21-23-37-22-20-35-18-16-33-14-12-31-10-8-29-6-4-26/h4-23,26H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTGVFBQUXJWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405128 | |
| Record name | Boc-PEG-amine (n=9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-43-7 | |
| Record name | Boc-PEG-amine (n=9) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-amido-PEG9-amine for Researchers and Drug Development Professionals
Introduction
Boc-amido-PEG9-amine is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a Boc-protected amine and a terminal primary amine connected by a nine-unit PEG chain, offers researchers a versatile platform for the controlled synthesis of complex biomolecular conjugates. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, tailored for professionals in research and drug development.
The hydrophilic PEG spacer enhances the solubility and bioavailability of conjugated molecules, while the terminal amine groups provide reactive handles for covalent attachment to proteins, peptides, antibodies, or small molecules. The acid-labile tert-butyloxycarbonyl (Boc) protecting group allows for a sequential and controlled conjugation strategy, making it particularly valuable in the synthesis of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
The physicochemical properties of this compound are summarized in the table below. These properties are essential for designing and executing successful bioconjugation strategies.
| Property | Value | Source(s) |
| Chemical Formula | C25H52N2O11 | |
| Molecular Weight | 556.69 g/mol | |
| CAS Number | 890091-43-7 | |
| Appearance | Oil or liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage Conditions | Store at -20°C, protected from moisture |
Applications in Drug Development and Research
The bifunctional nature of this compound makes it a versatile linker for a range of applications:
-
PROTAC Synthesis: It serves as a flexible linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating the formation of a ternary complex and subsequent degradation of the target protein.
-
Antibody-Drug Conjugates (ADCs): The PEG linker can improve the pharmacokinetic profile of ADCs by increasing their solubility and stability.
-
Bioconjugation: It is used for the PEGylation of proteins, peptides, and oligonucleotides to enhance their therapeutic properties.
-
Surface Modification: The linker can be used to immobilize biomolecules onto surfaces for applications in diagnostics and biomaterials.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for similar Boc-protected PEG linkers and should be optimized for specific applications.
Boc Deprotection to Yield a Free Amine
This protocol describes the removal of the Boc protecting group under acidic conditions to expose a primary amine.
Materials:
-
This compound conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG conjugate in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution (for a 1:1 DCM:TFA mixture).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
For a neutral final product, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Amine Coupling using N-hydroxysuccinimide (NHS) Esters
This protocol outlines the conjugation of the primary amine of this compound to a molecule containing an NHS ester.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or HPLC)
Procedure:
-
Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL). Prepare this solution immediately before use.
-
Dissolve this compound in the reaction buffer.
-
Add the desired molar excess of the NHS ester solution to the this compound solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
(Optional) To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or HPLC to remove unreacted linker and byproducts.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for PROTAC synthesis using this compound and the general mechanism of PROTAC-mediated protein degradation.
An In-depth Technical Guide to Boc-amido-PEG9-amine for Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-amido-PEG9-amine is a heterobifunctional polyethylene glycol (PEG) linker that is extensively utilized in the fields of bioconjugation, drug delivery, and proteomics.[1] Its unique structure, featuring a Boc-protected amine on one terminus and a free primary amine on the other, allows for controlled, sequential conjugation strategies. The nine-unit PEG chain imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic properties of conjugated molecules.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound.
Chemical Structure and Formula
This compound consists of a nine-unit polyethylene glycol spacer. One end of the PEG chain is terminated with a primary amine, while the other end is functionalized with an amine that is protected by a tert-butyloxycarbonyl (Boc) group via an amide linkage.[1] The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal a reactive primary amine.[2][3]
Molecular Formula: C₂₅H₅₂N₂O₁₁[4]
SMILES: NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(OC(C)(C)C)=O[4]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for designing and executing successful bioconjugation strategies.
| Property | Value | References |
| Molecular Weight | 556.69 g/mol | [4][5][6] |
| CAS Number | 890091-43-7 | [3][4][5] |
| Purity | >95% to ≥98.0% | [3][4][5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [3] |
| Storage Conditions | -20°C for long-term storage | [3][5] |
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile tool in the development of complex biomolecules.[1]
-
PROTACs Synthesis: This linker is widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][7] The free amine can be conjugated to a ligand for a target protein, and after deprotection of the Boc group, the newly exposed amine can be linked to a ligand for an E3 ubiquitin ligase.
-
Antibody-Drug Conjugates (ADCs): In the field of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The PEG spacer enhances the solubility and stability of the final conjugate.
-
Peptide and Protein Modification: this compound allows for the site-specific modification of peptides and proteins, enabling the introduction of labels, imaging agents, or other functional moieties.[8]
-
Surface Modification: The amine groups can be used to functionalize surfaces, such as nanoparticles or microarrays, to facilitate the attachment of biomolecules.[8]
Experimental Protocols
The following are representative protocols for the deprotection of the Boc group and the subsequent conjugation of the free amine.
Boc Deprotection Protocol
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound in anhydrous DCM.
-
Add TFA to the solution (typically 20-50% v/v) at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection process using an appropriate analytical technique (e.g., TLC or LC-MS) to confirm the consumption of the starting material.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-PEG9-amine.
Amine Conjugation via NHS Ester Chemistry
This protocol outlines the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule.
Materials:
-
This compound
-
NHS ester-activated molecule (e.g., a fluorescent dye, biotin, or drug)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)
Procedure:
-
Dissolve the this compound in the reaction buffer.
-
Dissolve the NHS ester-activated molecule in a small amount of anhydrous DMF or DMSO.
-
Add the NHS ester solution to the this compound solution with gentle stirring. A molar excess of the amine linker may be used to ensure complete reaction of the NHS ester.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
The reaction progress can be monitored by LC-MS or HPLC.
-
Upon completion, the resulting conjugate can be purified using an appropriate technique such as size-exclusion chromatography or reverse-phase HPLC to remove unreacted starting materials.
Logical Workflow for Sequential Conjugation
The following diagram illustrates the logical workflow for the sequential use of this compound in a bioconjugation application.
Caption: Sequential conjugation workflow using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Synthesis and Purification of Boc-amido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-amido-PEG9-amine is a discrete polyethylene glycol (dPEG®) linker widely utilized in pharmaceutical and biotechnology research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its heterobifunctional nature, featuring a Boc-protected amine at one terminus and a free primary amine at the other, allows for controlled, sequential bioconjugation. The nine-unit PEG chain imparts enhanced hydrophilicity, flexibility, and improved pharmacokinetic properties to the parent molecule. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, complete with detailed experimental protocols and characterization data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, purification, and characterization.
| Property | Value |
| Molecular Formula | C25H52N2O11 |
| Molecular Weight | 556.7 g/mol [1] |
| CAS Number | 890091-43-7[1] |
| Appearance | Colorless to light yellow viscous liquid or solid |
| Purity | Typically >95% |
| Solubility | Water, DMSO, DMF, DCM[1] |
| Storage Conditions | -20°C, protect from light[1] |
Synthesis of this compound
The synthesis of this compound is achieved through the selective mono-Boc protection of the corresponding diamino-PEG9. A common and effective strategy involves the temporary deactivation of one of the two primary amine groups by protonation with one equivalent of acid. The remaining free amine can then react with di-tert-butyl dicarbonate ((Boc)₂O) to yield the desired mono-protected product.[2][3]
Experimental Protocol: Mono-Boc Protection of Diamino-PEG9
This one-pot procedure is adapted from established methods for the mono-Boc protection of diamines.[2]
Materials:
-
Diamino-PEG9 (1 equivalent)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) or HCl gas
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve diamino-PEG9 (1 equivalent) in anhydrous methanol at 0°C with stirring.
-
Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the solution. A white precipitate of the diamine monohydrochloride may form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the mono-protonated species.[2]
-
Add a small amount of water (approximately 1 mL per gram of diamine) to the mixture.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the progress of the reaction using a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Upon completion, dilute the reaction mixture with deionized water and wash with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.[2]
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.[2]
-
Extract the product into dichloromethane (3 x 50 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.[2]
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 65-87%[3] |
| Crude Purity | >90% |
Note: Yields are based on similar reactions with other diamines and may vary.
Purification of this compound
Purification of the crude product is critical to remove unreacted starting material (diamino-PEG9) and the di-Boc protected by-product. Due to the polar nature of the PEG chain, reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective purification method.[2][4]
Experimental Protocol: Reversed-Phase HPLC Purification
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column suitable for preparative separations
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile[2]
-
Crude this compound dissolved in a minimal amount of Mobile Phase A
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).[2]
-
Inject the dissolved crude product onto the column.
-
Elute the compounds using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 70% B over 30-60 minutes. The exact gradient should be optimized based on analytical HPLC runs of the crude mixture.[2]
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).[2]
-
Collect fractions corresponding to the main product peak. The desired mono-Boc protected product is expected to elute between the more polar diamino-PEG9 and the less polar di-Boc-PEG9.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a TFA salt.
Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.
| Technique | Expected Results |
| ¹H NMR | - Broad singlet at ~3.64 ppm corresponding to the methylene protons (-CH₂CH₂O-) of the PEG backbone.[5]- Signals for methylene groups adjacent to the amines, typically in the range of 2.8-3.5 ppm.[5]- Singlet at ~1.4 ppm for the protons of the Boc group. |
| ¹³C NMR | - Signal at ~70.5 ppm for the methylene carbons of the PEG backbone.[5]- Signal at ~28.4 ppm for the methyl carbons of the tert-butyl group.[5]- Signal at ~79.1 ppm for the quaternary carbon of the tert-butyl group.[5]- Signal at ~156.0 ppm for the carbonyl carbon of the Boc group.[5] |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Observation of the molecular ion peak corresponding to the calculated mass of this compound (m/z for [M+H]⁺ ≈ 557.7).[2] |
| Analytical HPLC | A single major peak indicating high purity (typically ≥95%).[2] |
Visualizing the Workflow
The following diagrams illustrate the synthesis and purification workflows.
Caption: Synthesis workflow for this compound.
Caption: Purification workflow for this compound.
Conclusion
The synthesis and purification of this compound can be accomplished through a straightforward and scalable "one-pot" mono-Boc protection of the corresponding diamine, followed by a robust reversed-phase HPLC purification. The detailed protocols and characterization data provided in this guide offer a solid foundation for researchers to produce this important linker for their drug discovery and development endeavors. Careful monitoring and optimization of the reaction and purification steps will ensure the acquisition of high-purity material essential for subsequent conjugation chemistries.
References
A Comprehensive Technical Guide to Boc-amido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Boc-amido-PEG9-amine, a heterobifunctional PEG linker crucial in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
This compound is a polyethylene glycol (PEG) derivative that features a terminal primary amine and a Boc (tert-butyloxycarbonyl) protected amine, separated by a nine-unit PEG chain. This structure allows for sequential and controlled conjugation to two different molecules. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The Boc group is a common protecting group for amines that can be easily removed under mild acidic conditions to reveal a reactive primary amine.
Quantitative Data Summary
| Property | Value | References |
| Molecular Weight | 556.69 g/mol | [1][2][3] |
| CAS Number | 890091-43-7 | [1][2][4] |
| Molecular Formula | C25H52N2O11 | [1][4] |
| Purity | Typically ≥95% | [2][4] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [4] |
| Storage | Recommended at -20°C | [4] |
Experimental Protocols
The utilization of this compound typically involves a two-stage conjugation process. The following protocols outline a general methodology for its use in the synthesis of a heterobifunctional conjugate, such as a PROTAC.
Protocol 1: First Amide Coupling via the Free Amine
This protocol describes the conjugation of the free primary amine of this compound to a molecule containing a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (Molecule A)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Anhydrous Na2SO4 or MgSO4
-
Solvents for work-up and purification (e.g., ethyl acetate, DCM, saturated aqueous NaHCO3, brine)
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Molecule A (1.0 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid: Add HATU or HBTU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
Addition of Linker: Add this compound (1.1 equivalents) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by LC-MS or TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer with saturated aqueous NaHCO3 and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the Boc-protected Molecule A-linker conjugate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the second primary amine.
Materials:
-
Boc-protected Molecule A-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous DCM (Dichloromethane)
-
Toluene (optional)
Methodology:
-
Reaction Setup: Dissolve the Boc-protected Molecule A-linker conjugate in anhydrous DCM.
-
Addition of TFA: Add TFA (typically 10-20% v/v in DCM) to the solution at 0°C.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene. The resulting deprotected amine-Molecule A-linker conjugate is often used in the next step without further purification.
Protocol 3: Second Amide Coupling
This protocol describes the conjugation of the newly exposed amine to a second molecule containing a carboxylic acid.
Materials:
-
Deprotected amine-Molecule A-linker conjugate
-
Carboxylic acid-containing molecule (Molecule B)
-
Coupling agents (HATU or HBTU)
-
Base (DIPEA)
-
Anhydrous DMF
Methodology:
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve Molecule B (1.0 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid: Add HATU or HBTU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 15-30 minutes at room temperature.
-
Addition of Conjugate: Add the deprotected amine-Molecule A-linker conjugate (1.1 equivalents) dissolved in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Work-up and Purification: Following a similar work-up and purification procedure as in Protocol 1, isolate the final tripartite conjugate (Molecule A - Linker - Molecule B).
Visualizations
The following diagrams illustrate the key processes involved in utilizing this compound.
Caption: Sequential conjugation workflow using this compound.
Caption: Conceptual mechanism of action for a PROTAC synthesized with a PEG linker.
References
An In-depth Technical Guide to the Solubility of Boc-amido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Boc-amido-PEG9-amine, a bifunctional polyethylene glycol (PEG) derivative crucial in bioconjugation, drug delivery, and proteomics. Understanding its solubility profile is paramount for its effective application in these fields. While specific quantitative solubility data is not extensively available in public literature, this guide consolidates information from supplier datasheets and the general principles of PEG chemistry to provide a robust framework for researchers.
Core Concepts of this compound Solubility
This compound (C25H52N2O11, MW: 556.69 g/mol ) is a monodisperse PEG reagent featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal primary amine, connected by a 9-unit ethylene glycol chain.[1][2][3] The solubility of this molecule is governed by the interplay between its hydrophilic PEG backbone and its terminal functional groups. The PEG spacer significantly enhances aqueous solubility.[2] The Boc group, being hydrophobic, can slightly modulate this property.
Qualitative Solubility Data
Based on available technical datasheets, this compound exhibits good solubility in a range of aqueous and organic solvents. This qualitative data is summarized in the table below.
| Solvent | Type | Predicted Solubility | Reference |
| Water | Aqueous | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [2][4] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [2][4] |
| Dichloromethane (DCM) | Chlorinated | Soluble | [2][4] |
General principles of PEG solubility suggest that it would also be soluble in other polar protic solvents like methanol and ethanol, and less soluble in non-polar solvents such as hexane and toluene.[5][6]
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, a systematic experimental approach is required. The following is a generalized protocol for determining the solubility of this compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, DMSO, DMF, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or LC-MS)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a series of standards with known concentrations.
-
-
Generation of Calibration Curve:
-
Inject the standard solutions into the HPLC system.
-
Record the peak area for each standard.
-
Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the saturated solution.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.
-
Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Using the peak area of the diluted sample and the equation from the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, solubility in liquid solvents increases with temperature.
-
pH (in aqueous solutions): The terminal amine group can be protonated at acidic pH, which can enhance aqueous solubility.
-
Purity of the Compound: Impurities can affect the measured solubility. The purity of this compound is typically high (>95%).[2][3][7][8]
-
Solvent Polarity: As a polar molecule, it is expected to be more soluble in polar solvents.
Conclusion
This compound is a valuable tool in biomedical research, and understanding its solubility is critical for its successful application. While quantitative data is sparse, its PEGylated structure renders it soluble in water and common polar aprotic solvents like DMSO, DMF, and DCM.[2] For applications requiring precise concentration knowledge, the experimental protocol outlined in this guide provides a reliable method for determining its solubility in specific solvent systems.
References
- 1. t-Boc-N-amido-PEG9-amine Datasheet DC Chemicals [dcchemicals.com]
- 2. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Mal-amido-PEG9-NH-Boc, 2182602-20-4 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. t-Boc-N-Amido-PEG-amine | AxisPharm [axispharm.com]
- 8. Broadpharm t-Boc-N-amido-PEG9-amine | 890091-43-7 | MFCD03453249 | 1g, | Fisher Scientific [fishersci.com]
The Cornerstone of Amine Protection: An In-depth Technical Guide to the Role of the Boc Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount. Among the arsenal of protective groups available to chemists, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile tool for the temporary masking of amine functionalities. Its widespread adoption is a testament to its reliability, ease of introduction, and selective removal under specific acidic conditions. This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental mechanism of action to detailed experimental protocols and its critical role in the synthesis of vital biomolecules and therapeutics.
Core Principles of the Boc Protecting Group
The primary function of the Boc group is to decrease the nucleophilicity and basicity of an amine by converting it into a carbamate.[1] This protection is crucial to prevent unwanted side reactions during subsequent synthetic steps. The Boc group is characterized by its stability in basic, nucleophilic, and hydrogenolytic conditions, while being readily cleaved by acids.[2][3] This attribute of selective lability is the foundation of its utility, particularly in orthogonal protection strategies common in multi-step syntheses.
The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence or absence of a base.[4][] The deprotection, or cleavage, of the Boc group is typically accomplished with strong to moderate acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which regenerate the free amine.[2][6]
Data Presentation: A Quantitative Overview
The efficiency of both the introduction and removal of the Boc group is critical for the overall success of a synthetic route. The following tables summarize typical reaction conditions and yields for the Boc protection and deprotection of various amine substrates, providing a quantitative basis for experimental design.
Table 1: Boc Protection of Amines with (Boc)₂O
| Amine Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Aliphatic | None | Water-Acetone | Room Temp | 1-12 | >90 | [] |
| Primary Aliphatic | Triethylamine (1.5) | THF | Room Temp | 2-4 | ~95 | [7] |
| Primary Aromatic | None | Methanol | Room Temp | 2-6 | >90 | [8] |
| Primary Aromatic | DMAP (cat.) | Acetonitrile | Room Temp | 1-3 | >95 | [6] |
| Secondary Aliphatic | None | Water-Acetone | Room Temp | 1-12 | >90 | [9] |
| Secondary Aliphatic | Triethylamine (1.5) | THF | Room Temp | 2-6 | ~95 | [7] |
| Amino Acid | NaOH (1.1) | Water/Dioxane | Room Temp | 2-4 | >90 | [1] |
| Functionalized Amine | NaHCO₃ (2.0) | Water/THF | Room Temp | 3-5 | >90 | [10] |
Table 2: Boc Deprotection of Amines
| Deprotection Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) (25-50%) | Dichloromethane (DCM) | Room Temp | 0.5-2 h | >95 | [11] |
| Hydrochloric Acid (4M) | Dioxane | Room Temp | 0.5-4 h | >95 | [2][12] |
| Hydrochloric Acid (aq) | Acetone | Room Temp | 1-3 h | 79-88 | [10] |
| Oxalyl Chloride (3 equiv.) | Methanol | Room Temp | 1-4 h | up to 90 | [13][14] |
| Thermal (Catalyst-free) | Water | 90-100 | <0.2 h | >90 | [13] |
Mandatory Visualizations: Mechanisms and Workflows
To visually elucidate the chemical transformations and strategic workflows involving the Boc protecting group, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
The Pivotal Role of the PEG9 Spacer in Bifunctional Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapeutics, bifunctional linkers are the architectural backbone of innovative modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker is not merely a passive tether but a critical determinant of the conjugate's efficacy, safety, and pharmacokinetic profile. Among the various linker compositions, polyethylene glycol (PEG) has emerged as a versatile and highly advantageous spacer. This technical guide provides a comprehensive examination of the function of the PEG9 spacer—a chain of nine ethylene glycol units—in bifunctional linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular and cellular processes.
The incorporation of a PEG9 spacer into a bifunctional linker imparts a unique combination of hydrophilicity, flexibility, and biocompatibility.[1][2] These properties are instrumental in overcoming the challenges associated with the development of large and often hydrophobic therapeutic molecules.[3] This guide will elucidate the multifaceted role of the PEG9 spacer in optimizing the performance of both PROTACs and ADCs.
Core Functions of the PEG9 Spacer
The PEG9 spacer offers a multitude of benefits in the design of bifunctional linkers, primarily by enhancing the physicochemical and pharmacokinetic properties of the resulting conjugate.
Enhanced Solubility and Reduced Aggregation: A primary challenge in the development of PROTACs and high drug-to-antibody ratio (DAR) ADCs is their inherent hydrophobicity, which can lead to poor aqueous solubility and a propensity for aggregation.[4] The hydrophilic nature of the PEG9 spacer, owing to the ether oxygen atoms in its backbone, significantly improves the overall water solubility of the bifunctional molecule.[5][6] This enhanced solubility is crucial for formulation, administration, and maintaining stability in physiological environments.[4]
Improved Pharmacokinetics and Biocompatibility: The PEG spacer creates a hydration shell around the bifunctional molecule, which can shield it from recognition by the immune system and reduce its clearance rate.[4] This "stealth" effect can lead to a longer circulation half-life, allowing for greater exposure of the therapeutic to its target.[7][8] Furthermore, PEG is a biocompatible and non-immunogenic polymer, which minimizes the risk of adverse immune reactions.[4]
Optimized Ternary Complex Formation in PROTACs: In PROTACs, the linker's length and flexibility are paramount for the efficient formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase.[9][10] The PEG9 spacer provides an optimal distance and conformational flexibility to allow the two proteins to come into close proximity in a productive orientation for ubiquitination.[11][12] A linker that is too short may cause steric hindrance, while a linker that is too long can result in a loss of conformational control and reduced degradation efficiency.[12]
Enhanced Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexible nature of the PEG9 spacer can, in some cases, improve cell permeability. It is hypothesized that the PEG chain can adopt a folded conformation that shields the polar surface area of the PROTAC, facilitating its passive diffusion across the cell membrane.[3]
Quantitative Data on the Impact of PEG Linker Length
The optimal length of the PEG linker is a critical parameter that must be empirically determined for each specific bifunctional molecule. The following tables summarize representative data from studies on PROTACs and ADCs, illustrating the impact of PEG linker length on their efficacy. While specific data for PEG9 is not always available, the trends observed with varying PEG lengths provide valuable insights into the expected performance of a PEG9-containing linker.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
| PROTAC Compound | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | BRD4 | VHL | PEG2 | 120 | >90 |
| PROTAC-2 | BRD4 | VHL | PEG4 | 25 | >95 |
| PROTAC-3 | BRD4 | VHL | PEG6 | 45 | >90 |
| PROTAC-4 | BTK | Cereblon | PEG4 | 8.3 | ~95 |
| PROTAC-5 | BTK | Cereblon | PEG8 | 3.1 | ~98 |
| PROTAC-6 | BTK | Cereblon | PEG12 | 1.5 | ~98 |
Data is synthesized from representative studies and is for illustrative purposes.[9][13][14] DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Key Observation: The data suggests that there is an optimal range for the PEG linker length to achieve maximal degradation potency (lower DC50) and efficacy (higher Dmax). For both BRD4 and BTK, a clear structure-activity relationship is observed, with linkers in the mid-range of PEG units often demonstrating superior performance.
Table 2: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity and In Vivo Efficacy
| ADC Conjugate | Target Antigen | Payload | Linker Composition | In Vitro IC50 (nM) | In Vivo Tumor Growth Inhibition (%) |
| ADC-1 | HER2 | MMAE | SMCC (No PEG) | 1.2 | 50 |
| ADC-2 | HER2 | MMAE | PEG4 | 5.4 | 75 |
| ADC-3 | HER2 | MMAE | PEG10 | 26.4 | 90 |
| ADC-4 | PSMA | DGN549 | PEG8 | 1.5 | High |
| ADC-5 | PSMA | DGN549 | PEG12 | 2.1 | Moderate |
Data is synthesized from representative studies and is for illustrative purposes.[7][15] IC50: Half-maximal inhibitory concentration. MMAE: Monomethyl auristatin E. SMCC: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate.
Key Observation: In ADCs, increasing the PEG linker length can sometimes lead to a decrease in in vitro cytotoxicity (higher IC50).[7] However, this is often compensated by improved pharmacokinetics and in vivo efficacy, as demonstrated by enhanced tumor growth inhibition.[7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the function and efficacy of bifunctional linkers containing a PEG9 spacer.
Protocol 1: Synthesis of an Amine-PEG9-Acid Bifunctional Linker
This protocol describes a general method for the synthesis of a heterobifunctional PEG linker with a terminal amine and a carboxylic acid, which can be used to conjugate a protein of interest binder and an E3 ligase ligand in PROTAC synthesis, or an antibody and a cytotoxic payload in ADC synthesis.
Materials:
-
HO-PEG9-COOH
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Boc-NH-PEG9-OH
-
Dess-Martin periodinane (DMP)
-
Sodium chlorite (NaClO2)
-
2-Methyl-2-butene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
Oxidation of Boc-NH-PEG9-OH to Boc-NH-PEG9-COOH: a. Dissolve Boc-NH-PEG9-OH in anhydrous DCM. b. Add DMP and stir at room temperature until the alcohol is completely oxidized to the aldehyde (monitor by TLC). c. Quench the reaction with a saturated solution of sodium thiosulfate. d. Extract the organic layer, dry with sodium sulfate, and concentrate under reduced pressure. e. Dissolve the crude aldehyde in a mixture of t-butanol and water. f. Add 2-methyl-2-butene, followed by a solution of sodium chlorite in water. g. Stir the reaction until the aldehyde is fully oxidized to the carboxylic acid (monitor by TLC). h. Purify the Boc-NH-PEG9-COOH by silica gel column chromatography.
-
Deprotection of the Amine Group: a. Dissolve the purified Boc-NH-PEG9-COOH in DCM. b. Add TFA and stir at room temperature for 1-2 hours. c. Concentrate the reaction mixture under reduced pressure to obtain the crude Amine-PEG9-COOH. d. Purify the final product by reverse-phase HPLC.
-
Amide Coupling to a Target Molecule (General Protocol): a. Dissolve the Amine-PEG9-COOH and the molecule containing a carboxylic acid in anhydrous DMF. b. Add a coupling reagent such as HATU or a combination of EDC and HOBt. c. Add a base such as DIPEA or TEA. d. Stir the reaction at room temperature until completion (monitor by LC-MS). e. Purify the final conjugate by preparative HPLC.[16][17][18]
Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol is used to determine the degradation of a target protein in cells treated with a PROTAC and to calculate the DC50 and Dmax values.[9]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Protein electrophoresis and blotting equipment
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and heating. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the ECL substrate.
-
Data Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Strip the membrane and re-probe with the loading control antibody. c. Quantify the band intensities using densitometry software. d. Normalize the target protein signal to the loading control signal. e. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay) for ADCs
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment to determine the IC50 value.[7]
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
ADC of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed both antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
ADC Treatment: a. Prepare serial dilutions of the ADC in complete cell culture medium. b. Add the diluted ADC to the cells and incubate for 72-120 hours.
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to untreated controls. c. Plot the percentage of viability against the ADC concentration and determine the IC50 value using a suitable software.[7]
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate the key mechanisms of action for PROTACs and ADCs, highlighting the role of the PEG9 spacer.
Caption: PROTAC-mediated protein degradation pathway.
Caption: ADC internalization and payload release.
Conclusion
The PEG9 spacer is a critical and highly versatile component in the design of bifunctional linkers for advanced therapeutics like PROTACs and ADCs. Its ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal biological activity makes it an invaluable tool for drug developers. The quantitative data and experimental protocols provided in this guide underscore the importance of rational linker design and empirical optimization. As the field of targeted therapies continues to evolve, the strategic use of well-defined PEG spacers, such as PEG9, will undoubtedly contribute to the development of more effective and safer medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 18. broadpharm.com [broadpharm.com]
A Technical Guide to High-Purity Boc-amido-PEG9-amine for Drug Development Professionals
An in-depth examination of the procurement, characteristics, and application of Boc-amido-PEG9-amine, a versatile heterobifunctional linker crucial for the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed technical data, experimental protocols, and a practical application workflow for this compound. This linker, featuring a Boc-protected amine and a terminal primary amine connected by a nine-unit polyethylene glycol (PEG) spacer, offers a valuable combination of hydrophilicity, defined length, and orthogonal reactivity for the construction of complex bioconjugates.
Commercial Availability and Technical Specifications
High-purity this compound is available from several specialized chemical suppliers. The quality and characterization of the reagent are paramount for reproducible and successful conjugation strategies. Below is a comparative summary of typical specifications from prominent commercial vendors.
| Parameter | BroadPharm | AxisPharm | Precise PEG | MedchemExpress |
| Product Name | t-Boc-N-amido-PEG9-amine | t-Boc-N-Amido-PEG9-amine | t-Boc-Amido-PEG9-Amine | This compound |
| Catalog Number | BP-22604 | AP10378 | AG-2334 | HY-136453 |
| CAS Number | 890091-43-7 | 890091-43-7 | 890091-43-7 | 890091-43-7 |
| Molecular Formula | C25H52N2O11 | C25H52N2O11 | C25H52N2O11 | C25H52N2O11 |
| Molecular Weight | 556.7 g/mol [1][2] | 556.69 g/mol | 556.69 g/mol [3] | 556.69 g/mol |
| Purity | ≥95%[1][2][4] | ≥95%[4] | >96%[3] | >98% |
| Solubility | Water, DMSO, DMF, DCM[1][2] | Data not specified | Data not specified | Data not specified |
| Storage | -20°C[1][2] | Data not specified | Data not specified | -20°C (3 years) |
Core Chemical Reactions and Experimental Protocols
The utility of this compound lies in its two distinct functionalities, which can be addressed in a controlled, sequential manner. The primary amine is readily available for conjugation, while the Boc-protected amine requires an acidic deprotection step to reveal a second reactive site.
Boc Group Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is stable under many conditions but can be cleanly removed with a strong acid, typically trifluoroacetic acid (TFA).[5]
Detailed Protocol:
-
Dissolution: Dissolve the this compound in a suitable anhydrous solvent, such as dichloromethane (DCM).
-
Acid Treatment: To the solution, add an equal volume of trifluoroacetic acid (TFA). A common concentration for this step is a 1:1 mixture of DCM:TFA.[6]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM several times.[6]
-
Neutralization (Optional): If the resulting TFA salt is not desired for the subsequent step, the residue can be dissolved in DCM and washed with a mild base, such as a saturated sodium bicarbonate solution, to yield the free diamine.
-
Drying and Storage: The resulting amine, NH2-PEG9-NH2, should be thoroughly dried and can be used immediately or stored under an inert atmosphere at -20°C.
Amine Conjugation via EDC/NHS Coupling
The primary amine of this compound (or the newly deprotected amine) can be coupled to a molecule containing a carboxylic acid using carbodiimide chemistry. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) forms a more stable, amine-reactive NHS ester, improving coupling efficiency in aqueous environments.
Detailed Protocol:
-
Carboxylic Acid Activation:
-
Dissolve the carboxylic acid-containing molecule in an appropriate buffer, typically MES buffer at pH 4.5-6.0 for optimal EDC activity.
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS to the solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Amine Coupling:
-
Dissolve the this compound in a coupling buffer (e.g., PBS at pH 7.2-7.5).
-
Add the activated carboxylic acid solution (from step 1) to the amine solution. A 5 to 20-fold molar excess of the activated linker is a common starting point for optimization.[7]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[7]
-
-
Quenching: Quench any unreacted NHS esters by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[7]
-
Purification: The resulting conjugate can be purified from excess reagents and byproducts using techniques such as size-exclusion chromatography (SEC) or reverse-phase HPLC.
Application Workflow: Synthesis of a PROTAC Degrader
To illustrate the practical application of this compound, we will outline the synthetic workflow for a hypothetical PROTAC designed to degrade a target protein of interest (POI). This workflow leverages the linker to connect a POI-binding ligand (warhead) with an E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon).
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 3. Bavdegalutamide (ARV-110) (#16812) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Bavdegalutamide | C41H43ClFN9O6 | CID 134414307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of Boc-amido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Boc-amido-PEG9-amine, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. Due to its amine and Boc-protected amine functionalities, specific handling procedures are necessary to ensure laboratory safety and maintain the integrity of the compound.
Chemical and Physical Properties
This compound is a hydrophilic, monodisperse polyethylene glycol (PEG) derivative. The terminal primary amine allows for conjugation to various functional groups, while the Boc-protected amine provides a stable, yet selectively removable, site for further modification.[1][2][3][4] The hydrophilic PEG spacer enhances the solubility of the conjugated molecules in aqueous media.[1][4]
| Property | Value | References |
| CAS Number | 890091-43-7 | [1][5] |
| Molecular Formula | C25H52N2O11 | [1][2][6] |
| Molecular Weight | 556.7 g/mol (also cited as 556.69 g/mol ) | [1][2][6] |
| Appearance | Liquid | [5] |
| Purity | Typically >95% or >96% | [1][6] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial to prevent exposure and ensure a safe laboratory environment.
| Hazard Information | Description | References |
| Signal Word | Warning | [5] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water) | [5] |
General Safety Precautions for Amines:
Exposure to amines can lead to skin irritation, respiratory problems, and allergic reactions.[7] It is essential to handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][8] Always treat laboratory reagents as if they are hazardous, as not all potential hazards may be known.[9]
Storage and Handling
Proper storage and handling are vital for maintaining the stability and reactivity of this compound.
| Condition | Recommendation | References |
| Storage Temperature | -20°C or 2-8°C, protected from light and moisture. | [1][5][10] |
| Shipping Temperature | Ambient Temperature or 2-8°C. | [1][5] |
| Handling | Use anhydrous solvents (e.g., DMF, DMSO) to preserve reactivity. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation. For dispensing, consider making a stock solution in a dry, inert solvent. | [10][11] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound and other amine-containing compounds.[7][12]
-
Eye Protection: Chemical safety goggles or a face shield are required.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before each use.[8][13]
-
Skin and Body Protection: A laboratory coat is essential. Ensure skin is not exposed.[13]
-
Respiratory Protection: In cases of potential airborne exposure or inadequate ventilation, a respirator may be necessary.[7]
Experimental Protocols
The following are representative protocols for the use of this compound. Specific reaction conditions may need to be optimized for individual applications.
Protocol 1: Deprotection of the Boc Group
The Boc (tert-butyloxycarbonyl) group can be removed under mild acidic conditions to yield a free amine.[1][4][14][15]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the excess TFA and DCM by rotary evaporation.
-
Neutralize the residue by dissolving it in water and adding saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
Protocol 2: Conjugation to a Carboxylic Acid (Amide Bond Formation)
The primary amine of this compound can be coupled with a carboxylic acid using standard peptide coupling reagents.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS) or other activating agent
-
Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule and N-Hydroxysuccinimide (NHS) in anhydrous DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate vessel, dissolve this compound in anhydrous DMF.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purify the product by column chromatography or preparative HPLC.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[7] Avoid release into the environment.
Spill and Emergency Procedures
In case of a spill or exposure, follow these emergency procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Visualizations
Caption: Safe handling workflow for this compound.
Caption: Reaction pathway for Boc deprotection and subsequent amide coupling.
References
- 1. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-amido-PEG9-amine Datasheet DC Chemicals [dcchemicals.com]
- 3. t-Boc-N-Amido-PEG-amine | AxisPharm [axispharm.com]
- 4. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 5. This compound | 890091-43-7 [sigmaaldrich.com]
- 6. precisepeg.com [precisepeg.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. csub.edu [csub.edu]
- 10. t-Boc-N-Amido-PEG4-amine, CAS 811442-84-9 | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 15. t-Boc-N-amido-PEG1-amine, 127828-22-2 | BroadPharm [broadpharm.com]
A Deep Dive into Heterobifunctional PEG Linkers: A Technical Guide for Drug Development Professionals
In the landscape of advanced therapeutics, the precise and stable linkage of molecular components is paramount. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools, acting as molecular bridges that enhance the performance and efficacy of targeted drug delivery systems. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies surrounding these versatile molecules, offering a vital resource for researchers, scientists, and professionals engaged in drug development.
Core Concepts: Structure and Properties
At its core, a heterobifunctional PEG linker is a polymer of ethylene glycol that is functionalized with two different reactive groups at its termini.[1] This unique structural feature enables the sequential and specific conjugation of two distinct molecular entities, such as a targeting moiety like an antibody and a therapeutic payload like a small molecule drug.[1] The central PEG chain imparts several beneficial properties to the resulting bioconjugate, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity.[1][2]
The key advantages of utilizing heterobifunctional PEG linkers in bioconjugation are multifaceted:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone improves the solubility of hydrophobic drugs and reduces the aggregation of protein-based therapeutics.[1][3]
-
Improved Pharmacokinetics: The process of PEGylation increases the hydrodynamic volume of the conjugate, which in turn reduces renal clearance and extends its circulation half-life in the bloodstream.[3][4]
-
Reduced Immunogenicity: The flexible PEG chain can effectively "mask" the bioconjugate from the host's immune system, thereby lowering the risk of an adverse immune response.[5]
-
Flexibility and Control: The length of the PEG chain can be precisely controlled, allowing for optimization of the distance between the conjugated molecules to maintain their biological activity by minimizing steric hindrance.[3][6]
Types of Heterobifunctional PEG Linkers and Their Reactivity
A wide array of heterobifunctional PEG linkers are available, distinguished by their terminal reactive groups. The selection of a specific linker is dictated by the functional groups present on the molecules to be conjugated.
| Functional Group | Reacts With | Common Applications |
| NHS Ester | Primary Amines (-NH₂) | Antibody-Drug Conjugates (ADCs), Protein-Peptide Conjugation |
| Maleimide | Thiols (-SH) | ADCs, Protein-Peptide Conjugation |
| Azide (-N₃) | Alkynes, Strained Alkynes | Click Chemistry, Bioorthogonal Labeling |
| Alkyne | Azides | Click Chemistry, Bioorthogonal Labeling |
| Carboxylic Acid (-COOH) | Amines (with activation) | Surface Modification, Nanoparticle Functionalization |
| Amine (-NH₂) | Carboxylic Acids (with activation), NHS Esters | Bioconjugation, Crosslinking |
| Thiol (-SH) | Maleimides, Thiol-reactive groups | Bioconjugation, Crosslinking |
| Biotin | Avidin, Streptavidin | Immunoassays, Affinity Chromatography |
The Critical Role of PEG Linker Length
The length of the PEG chain is a critical design parameter that significantly influences the physicochemical and biological properties of the resulting bioconjugate.
| Parameter | Effect of Increasing PEG Linker Length |
| Solubility | Generally increases the solubility of the conjugate.[3] |
| Pharmacokinetics (Half-life) | Often leads to a longer circulation half-life.[3] |
| Cellular Uptake | Can have a variable effect; shorter linkers may be optimal in some cases.[3] |
| Drug Release | Can influence the rate of drug release from a carrier.[3] |
| Tumor Accumulation | Longer linkers can enhance tumor accumulation in certain formulations.[3] |
| Cytotoxicity of ADCs | May decrease in vitro cytotoxicity but can improve the overall therapeutic index.[3] |
Applications in Advanced Therapeutics
Heterobifunctional PEG linkers are integral to the design and development of several cutting-edge therapeutic platforms, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[4] Heterobifunctional PEG linkers are crucial for connecting the antibody to the drug payload.[4] The stability of the linker in circulation and its ability to release the drug at the target site are critical for the ADC's efficacy and safety.[4]
Below is a diagram illustrating the general mechanism of action for an ADC.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are novel therapeutic agents that harness the cell's own protein disposal system to eliminate disease-causing proteins. A PROTAC molecule consists of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. Heterobifunctional PEG linkers are often employed as the spacer, and their length and flexibility are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the degradation of the target protein.
The following diagram illustrates the PROTAC mechanism.
Caption: The mechanism of action for a PROTAC.
Experimental Protocols
Detailed methodologies are crucial for the successful application of heterobifunctional PEG linkers. The following sections provide generalized protocols for common experimental procedures.
Synthesis of an NHS-PEG-Maleimide Linker
This protocol outlines the synthesis of a common heterobifunctional PEG linker.
Materials:
-
HO-PEG-OH (Polyethylene glycol)
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Maleimide derivative with a primary amine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Activation of one hydroxyl group: Dissolve HO-PEG-OH, DCC, and NHS in anhydrous DCM. Stir the reaction at room temperature for 4-6 hours.
-
Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure and purify the resulting HO-PEG-NHS by silica gel column chromatography.
-
Introduction of the maleimide group: Dissolve the purified HO-PEG-NHS and a maleimide derivative with a primary amine in anhydrous DMF. Add TEA to the mixture and stir at room temperature overnight.
-
Final Purification: Purify the final product, NHS-PEG-Maleimide, by silica gel column chromatography.[1]
Conjugation of a Thiol-Containing Drug to an Antibody using NHS-PEG-Maleimide
This protocol describes a two-step process for creating an ADC.[5]
Materials:
-
Antibody solution (1-2 mg/mL in PBS, pH 7.2-7.5)
-
NHS-Ester-PEG-Maleimide linker
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Thiol-containing drug
-
Desalting column
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Antibody Modification with PEG Linker:
-
Prepare a stock solution of the NHS-Ester-PEG-Maleimide linker in anhydrous DMSO.
-
Add a 10-fold molar excess of the linker stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[5]
-
Remove excess unreacted linker using a desalting column.
-
-
Conjugation of the Drug to the Modified Antibody:
-
Prepare a stock solution of the thiol-containing drug in an appropriate solvent (e.g., DMSO).
-
Add a 2 to 5-fold molar excess of the activated thiol-containing drug to the maleimide-activated antibody solution.[3]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Final Purification:
A generalized workflow for the synthesis of an ADC is depicted below.
Caption: A generalized experimental workflow for the synthesis of an ADC.
Characterization of PEGylated Conjugates
Thorough characterization is essential to ensure the quality and consistency of the final bioconjugate.
Common Analytical Techniques:
-
Size Exclusion Chromatography (SEC): Used to separate molecules based on their size and to determine the extent of aggregation and the purity of the conjugate.
-
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): Provides information on the molecular weight of the conjugate and can be used to determine the drug-to-antibody ratio (DAR).
-
UV-Vis Spectroscopy: Used to determine the concentration of the protein and the conjugated drug, which is necessary for calculating the DAR.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of the PEGylated conjugate in solution.[3]
Protocol for Dynamic Light Scattering (DLS): [3]
-
Prepare the sample by diluting it in an appropriate buffer to a concentration within the instrument's optimal range.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or aggregates.
-
Place the filtered sample in a clean cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform the measurement, acquiring multiple readings to ensure reproducibility.[3]
Conclusion
Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of drug delivery.[1] Their unique ability to connect different molecular entities while imparting favorable physicochemical properties makes them essential components in the development of next-generation therapeutics like ADCs and PROTACs.[1] A thorough understanding of their properties, the available chemistries, and the impact of parameters like linker length is critical for the rational design and successful development of novel bioconjugates.
References
Methodological & Application
Protocol for Boc Deprotection of Boc-amido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
Application Note
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in the synthesis of complex molecules, including PEGylated compounds utilized in drug delivery and bioconjugation.[1][2][3][4][5] Its popularity is due to its stability under various conditions and its straightforward removal under acidic conditions.[5] This document provides a detailed protocol for the deprotection of the Boc group from Boc-amido-PEG9-amine, yielding the free diamine, a critical intermediate for further functionalization.
The deprotection is an acid-catalyzed cleavage of the carbamate bond.[6] The most common reagent for this purpose is trifluoroacetic acid (TFA), often used in a solution with a suitable solvent like dichloromethane (DCM).[7][8][9][10] The reaction is typically rapid and occurs at room temperature.[6] For PEGylated compounds, factors such as steric hindrance from the PEG chain may influence the reaction, potentially requiring adjustments to reaction time or acid concentration.[7][9]
Monitoring the reaction progress is crucial for optimal results and can be achieved using techniques like thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR).[9] Upon completion, the volatile acid and solvent are typically removed under vacuum to yield the deprotected amine, often as a salt (e.g., TFA salt).
Quantitative Data Summary
The following table summarizes typical reaction conditions for Boc deprotection of PEGylated amines using different acidic reagents. These conditions can be adapted for this compound.
| Reagent System | Solvent | Concentration | Temperature | Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[7][9] | 0°C to Room Temperature[7] | 1-2 hours[7][9] | The most common and generally effective method. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4M[7][9] | Room Temperature | 1-4 hours[7] | A stronger acid system for more challenging deprotections.[9] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 2-3 equivalents | Room Temperature | Overnight | A milder Lewis acid alternative to strong Brønsted acids.[6] |
Experimental Workflow
Caption: Workflow for the Boc deprotection of this compound.
Experimental Protocol: Standard Boc Deprotection using TFA/DCM
This protocol is suitable for the deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold (for precipitation, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M.[7]
-
Cooling: Place the flask in an ice bath to cool the solution to 0°C. This is recommended to control any potential exotherm.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). For example, for a 50% TFA solution, add a volume of TFA equal to the volume of DCM.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed. This typically takes 1-2 hours.[7][9]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA using a rotary evaporator.
-
Precipitation (Optional): To obtain a solid product, the resulting oil can be triturated or precipitated by the addition of cold diethyl ether.
-
Isolation: Decant the solvent and dry the resulting deprotected amine salt under vacuum. The product is typically obtained as the TFA salt.
-
Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Signaling Pathway Diagram
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. t-Boc-N-Amido-PEG-amine | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for Boc-amido-PEG9-amine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a leading strategy for enhancing the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its solubility, prolonging its plasma half-life, and reducing its immunogenicity.[1] Boc-amido-PEG9-amine is a discrete (monodisperse) PEGylation reagent designed for incorporation into peptides during solid-phase peptide synthesis (SPPS). This reagent features a terminal amine for coupling to the peptide chain and a Boc-protected amine, which is compatible with the Boc/Bzl SPPS strategy. The hydrophilic PEG9 spacer enhances the solubility of the resulting peptide in aqueous media.[2][3]
This document provides detailed application notes and protocols for the use of this compound in SPPS, including coupling, deprotection, and cleavage procedures, as well as methods for monitoring reaction completion.
Key Applications
-
Improving Peptide Solubility: The incorporation of the hydrophilic PEG9 linker can significantly enhance the solubility of hydrophobic peptides, aiding in their purification and formulation.[4]
-
Prolonging In Vivo Half-Life: The increased hydrodynamic radius of PEGylated peptides reduces renal clearance, leading to a longer circulation time in the body.[1][5]
-
Reducing Immunogenicity: The PEG chain can mask antigenic epitopes on the peptide, potentially reducing its immunogenic response.[6]
-
Enhancing Proteolytic Stability: The steric hindrance provided by the PEG chain can protect the peptide from degradation by proteases.[5][6]
Quantitative Data Summary
Table 1: Illustrative Pharmacokinetic Profile Comparison of a Peptide Before and After PEGylation
| Parameter | Non-PEGylated Peptide | PEGylated Peptide | Fold Change (Approximate) |
| Serum Half-life | 4 hours | 40 hours (with 20 kDa linear PEG) | 10x |
| Blood Concentration (1h post-injection) | 0.06 % ID/g | 0.23 % ID/g | ~3.8x |
Note: Data is illustrative and based on representative values from studies on various proteins and nanoparticles. The exact fold change will depend on the specific peptide, the size of the PEG chain, and other factors.[1][7][8]
Table 2: Illustrative Purity of a Crude Peptide with Different Cleavage Cocktails
| Cleavage Cocktail | Crude Purity (%) |
| 95% TFA, 5% Water | ~75% |
| 95% TFA, 2.5% TIS, 2.5% Water | >90% |
Note: This data is representative for a model peptide containing a sensitive tryptophan residue. The purity will vary depending on the peptide sequence.[9]
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Chain
This protocol describes the manual coupling of this compound to the N-terminus of a resin-bound peptide using the Boc-SPPS strategy.
1. Resin Preparation:
- Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.
- Wash the resin thoroughly with DCM.
2. N-Terminal Boc Deprotection:
- Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 5-30 minutes to remove the N-terminal Boc protecting group.[10]
- Wash the resin with DCM (3x) and isopropanol (IPA) (2x).[10]
- Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 10 minutes.[11]
- Wash the resin thoroughly with DCM to remove excess base.[11]
3. Coupling of this compound:
- Dissolve this compound (1.5-3 equivalents relative to the resin loading) and a coupling agent such as HBTU or HATU (1.5-3 equivalents) in N,N-dimethylformamide (DMF).
- Add DIEA (3-6 equivalents) to the activation solution.
- Add the activated this compound solution to the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
4. Monitoring the Coupling Reaction:
- Perform a qualitative Kaiser test to monitor the disappearance of free primary amines on the resin. A negative result (yellow beads) indicates a complete reaction.
- If the Kaiser test is positive (blue beads), a second coupling step may be necessary.
5. Capping (Optional):
- If unreacted amines remain after a second coupling, cap them by treating the resin with acetic anhydride and DIEA in DMF to prevent the formation of deletion peptide impurities.
6. Washing:
- Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Qualitative Kaiser Test for Monitoring Coupling
This test is a rapid colorimetric assay to detect the presence of free primary amines.[12][13]
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (10-15 beads) from the reaction vessel.
-
Wash the beads thoroughly with DCM or DMF in a small test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions to the beads.
-
Heat the test tube at 100-110°C for 5 minutes.[14]
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Dark blue or purple color.
-
Negative Result (Complete Coupling): Yellow or colorless.[12]
-
Protocol 3: Cleavage of the PEGylated Peptide from the Resin
This protocol describes the final cleavage of the PEGylated peptide from the solid support and the simultaneous removal of side-chain protecting groups.
1. Resin Preparation:
- Ensure the N-terminal Boc group of the PEG linker is removed by treating with 25-50% TFA in DCM.
- Thoroughly wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.[14]
2. Cleavage Cocktail Preparation (Prepare Fresh in a Fume Hood):
- For peptides without sensitive residues (Trp, Met, Cys, Tyr), a standard cleavage cocktail can be used: 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water (v/v/v).[14]
- For peptides with sensitive residues, a more robust scavenger cocktail like Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol) is recommended.[14]
3. Cleavage Reaction:
- Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Gently agitate the mixture at room temperature for 2-3 hours.[14]
4. Peptide Precipitation and Isolation:
- Filter the cleavage mixture to separate the resin.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Precipitate the cleaved peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.[14]
- Centrifuge the mixture to pellet the crude peptide.
- Wash the peptide pellet with cold diethyl ether and dry under a stream of nitrogen or in a vacuum desiccator.
5. Purification:
- Purify the crude PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-amido-PEG9-amine in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers, such as Boc-amido-PEG9-amine, have gained significant attention for their ability to enhance the physicochemical properties of ADCs.
This compound is a heterobifunctional linker featuring a terminal amine and a Boc (tert-butyloxycarbonyl)-protected amine, separated by a 9-unit polyethylene glycol chain. This discrete PEG linker offers several advantages in ADC development:
-
Improved Hydrophilicity: The PEG spacer increases the overall hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve solubility.[1][2]
-
Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a prolonged circulation half-life.[1][3]
-
Controlled Conjugation: The Boc-protected amine allows for a sequential and controlled conjugation strategy, enabling the attachment of the payload to the linker before conjugation to the antibody.
These application notes provide detailed protocols for the synthesis and evaluation of ADCs utilizing the this compound linker, along with representative quantitative data for ADCs with short-chain PEG linkers.
Quantitative Data Summary
The following tables summarize representative quantitative data for ADCs developed with short-chain PEG linkers, which can serve as a baseline for anticipating the performance of an ADC utilizing a PEG9 linker.
Table 1: Impact of Short-Chain PEG Linkers on In Vitro Cytotoxicity (IC50) of ADCs
| Linker Length | Typical IC50 Range (ng/mL) | General Trend |
| No PEG Linker | Variable | Can be highly potent but may face challenges with solubility and aggregation. |
| Short PEG Linkers (e.g., PEG4, PEG8, PEG9) | 10 - 100 | Generally maintain high potency. [4] |
| Medium PEG Linkers (e.g., PEG12) | 50 - 200 | Potency may be slightly reduced as a trade-off for improved solubility. |
| Long PEG Linkers (e.g., PEG24) | >200 | A more significant decrease in in vitro cytotoxicity is often observed.[5] |
Table 2: Impact of Short-Chain PEG Linkers on In Vivo Pharmacokinetics of ADCs
| Linker Length | Typical Half-Life (days) | Clearance Rate | Key Observations |
| No PEG Linker | Shorter | Faster | Rapid clearance can limit in vivo efficacy.[1] |
| Short PEG Linkers (e.g., PEG4, PEG8, PEG9) | Moderately Increased | Slower | Provides a balance of improved circulation time and potent activity. [1] |
| Medium PEG Linkers (e.g., PEG12) | Longer | Slower | Often demonstrates a significant improvement in in vivo efficacy.[6] |
| Long PEG Linkers (e.g., PEG24) | Significantly Prolonged | Slowest | Maximizes exposure, which can be beneficial for certain targets.[3] |
Experimental Protocols
Protocol 1: Two-Stage Synthesis of an ADC using this compound
This protocol outlines a general two-stage procedure for the synthesis of an ADC. The first stage involves the conjugation of a payload with an activated carboxylic acid group to the terminal amine of this compound. The second stage involves the deprotection of the Boc group and subsequent conjugation to the antibody.
Stage 1: Payload-Linker Conjugation
-
Activation of Payload:
-
Dissolve the cytotoxic payload containing a carboxylic acid in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add a peptide coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to this compound:
-
Dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
Add the this compound solution to the activated payload mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification of Payload-Linker Intermediate:
-
Upon completion, purify the Payload-PEG9-amido-Boc intermediate by flash column chromatography or preparative HPLC.
-
Stage 2: Antibody Conjugation
-
Boc Deprotection:
-
Dissolve the purified Payload-PEG9-amido-Boc in dichloromethane (DCM).
-
Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM at 0°C.
-
Stir the reaction at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure to yield the Payload-PEG9-diamine linker.
-
-
Antibody Preparation (Thiol-Maleimide Conjugation Example):
-
Dialyze the monoclonal antibody into a suitable buffer (e.g., PBS, pH 7.4).
-
Partially reduce the interchain disulfide bonds by adding a 5-10 fold molar excess of a reducing agent like TCEP.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column.
-
-
Final Conjugation:
-
Prepare a maleimide-activated version of the Payload-PEG9-diamine by reacting it with a heterobifunctional crosslinker (e.g., SMCC).
-
Dissolve the maleimide-activated payload-linker in an organic co-solvent (e.g., DMSO).
-
Add the activated payload-linker solution to the reduced antibody solution with gentle mixing.
-
Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.
-
-
Purification and Characterization of the ADC:
-
Purify the resulting ADC using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) via HIC or UV-Vis spectroscopy, purity, and aggregation levels via SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of the ADC.
-
Cell Seeding:
-
Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the purified ADC in cell culture medium.
-
Remove the old medium from the cells and add the diluted ADC solutions.
-
Include an untreated control group.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight in the dark to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.
-
Incubation:
-
Incubate the ADC in human or mouse plasma at a concentration of 1 mg/mL at 37°C.
-
Include a buffer control to assess inherent ADC stability.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., Day 0, 1, 3, 5, 7).
-
-
Sample Processing:
-
Isolate the ADC from the plasma samples using immunoaffinity capture (e.g., with Protein A magnetic beads).
-
-
Analysis:
-
Analyze the captured ADC by LC-MS or HIC to determine the average DAR at each time point.
-
A stable ADC will show minimal loss in DAR over the incubation period.
-
Visualizations
References
Application of Boc-amido-PEG9-amine as a PROTAC Linker: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[1][3]
This document provides detailed application notes and protocols for the use of Boc-amido-PEG9-amine, a polyethylene glycol (PEG)-based linker, in the synthesis and development of novel PROTACs.
Properties and Advantages of this compound Linker
This compound is a monodisperse PEG linker featuring a Boc-protected amine on one end and a free amine on the other, connected by a nine-unit PEG chain.[4][5] This structure offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3][6][7]
-
Tunable Length and Flexibility: The nine-unit PEG chain provides a specific length and flexibility that can be optimal for the formation of a productive ternary complex between the POI and the E3 ligase.[3][8]
-
Reduced Off-Target Toxicity: PEG is a well-established biocompatible polymer, which can minimize the potential for off-target effects.[3]
-
Controlled Synthesis: The Boc-protected amine allows for a controlled, stepwise synthesis of the PROTAC, enabling the sequential coupling of the POI and E3 ligase ligands.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PROTAC-mediated protein degradation pathway and a general experimental workflow for the development of a PROTAC using this compound.
Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative parameters include DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following tables provide a template for summarizing such data.
Table 1: Physicochemical Properties of PROTACs
| PROTAC ID | Linker | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (TPSA) |
| PROTAC-X | This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Control | [e.g., Alkyl Linker] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: In Vitro Degradation Efficacy
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X | [e.g., BRD4] | [e.g., HeLa] | [Insert Value] | [Insert Value] |
| Control | [e.g., BRD4] | [e.g., HeLa] | [Insert Value] | [Insert Value] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using the this compound linker.
Protocol 1: Synthesis of PROTAC
This protocol describes a two-step synthesis involving the initial coupling of a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) to the free amine of this compound, followed by Boc deprotection and coupling of the second ligand.
Step 1: Amide Coupling of First Ligand
Materials:
-
Ligand 1 (with a carboxylic acid functional group)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve Ligand 1 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected Ligand 1-Linker intermediate.
Step 2: Boc Deprotection
Materials:
-
Boc-protected Ligand 1-Linker intermediate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate in anhydrous DCM.
-
Add TFA (20-50% v/v in DCM) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Step 3: Amide Coupling of Second Ligand
Procedure:
-
Repeat the amide coupling procedure from Step 1, using the deprotected amine intermediate from Step 2 and Ligand 2 (with a carboxylic acid functional group).
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
Protocol 2: Western Blot for Protein Degradation
This protocol details the procedure for assessing the degradation of a target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known degrader or proteasome inhibitor).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
This compound is a valuable and versatile linker for the development of PROTACs. Its advantageous physicochemical properties can lead to PROTACs with improved solubility and optimized ternary complex formation, ultimately resulting in potent and selective protein degradation. The provided protocols offer a comprehensive guide for the synthesis and evaluation of PROTACs utilizing this linker, empowering researchers to advance the discovery of novel protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Conjugation of Boc-Amido-PEG9-Amine to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of bioconjugation and drug development, Polyethylene Glycol (PEG) linkers are indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] Heterobifunctional PEG linkers, such as Boc-amido-PEG9-amine, offer a versatile platform for the controlled, stepwise assembly of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs) and PROTACs.[1][3]
This compound is a non-polydisperse PEG linker containing a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected amine, separated by a 9-unit polyethylene glycol spacer.[4][5][6] The primary amine allows for covalent attachment to a molecule of interest, while the Boc-protected amine can be deprotected under acidic conditions to reveal a reactive amine for subsequent conjugation.[7][8][9] This application note provides detailed protocols for the conjugation of this compound to molecules containing primary amines, typically via an activated carboxyl group, and the subsequent deprotection of the Boc group.
Core Principles
The conjugation strategy involves a two-stage process:
-
Activation of a Carboxylic Acid: A molecule bearing a carboxylic acid is activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a stable NHS ester.[10][11]
-
Amine Coupling: The primary amine of this compound reacts with the NHS ester to form a stable amide bond.[12][13][14]
-
Boc Deprotection: Following conjugation, the Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), to expose a new primary amine for further functionalization.[1][15][16]
Quantitative Data Summary
Successful conjugation and deprotection are contingent upon carefully controlled reaction parameters. The following tables summarize the key quantitative data for each major stage of the process.
Table 1: Recommended Reaction Conditions for NHS Ester Activation and Amine Coupling [11]
| Parameter | Value | Notes |
| Activation Reagents | EDC (1.5 eq.), Sulfo-NHS (1.5 eq.) | Molar equivalents relative to the carboxylic acid-containing molecule. |
| Activation Buffer | MES, pH 4.5-6.0 | Optimal for EDC/NHS activation.[17] |
| Conjugation pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[11][12] |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris).[11][17] |
| Molar Excess of PEG | 5 to 20-fold | Molar excess of this compound over the target molecule; requires empirical optimization.[11] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours or 4°C for 2-4 hours.[1] |
| Reaction Time | 1 - 4 hours | Monitor progress by LC-MS or other appropriate analytical methods. |
| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 7.5 | To hydrolyze any unreacted NHS esters.[13] |
Table 2: Recommended Reaction Conditions for Boc Deprotection [1]
| Parameter | Value | Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | A strong acid is required for efficient cleavage of the Boc group.[15] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended.[1] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster deprotection.[1] |
| Reaction Temperature | 0°C to Room Temperature | Start at 0°C and allow to warm to room temperature.[16] |
| Reaction Time | 30 minutes - 2 hours | Monitor by LC-MS or TLC until the starting material is consumed.[1] |
| Work-up | Co-evaporation with toluene or basic wash | To remove residual TFA.[16] |
Experimental Protocols
Part 1: Activation of a Carboxylic Acid-Containing Molecule with EDC/NHS
This protocol describes the activation of a carboxyl group on a molecule (e.g., a protein, peptide, or small molecule) to form an amine-reactive NHS ester.
Materials:
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for non-aqueous soluble molecules)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the appropriate buffer or solvent.
-
In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS (or Sulfo-NHS) (1.5 molar equivalents) in the Activation Buffer or anhydrous DMF/DMSO.
-
Add the EDC/NHS solution to the dissolved molecule.
-
Vortex the mixture gently and let it react for 15-30 minutes at room temperature.
-
The resulting activated molecule is now ready for immediate use in the conjugation reaction.
Part 2: Conjugation of Activated Molecule to this compound
This protocol describes the reaction of the freshly prepared NHS ester with the primary amine of this compound.
Materials:
-
Activated molecule with an NHS ester (from Part 1)
-
This compound
-
Reaction Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)
Procedure:
-
Dissolve this compound in the Reaction Buffer.
-
Immediately add the desired molar excess (e.g., 10-fold) of the dissolved this compound to the activated molecule solution from Part 1.
-
If the activated molecule is in an organic solvent, ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to avoid precipitation of proteins.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
(Optional) To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.
-
Purify the resulting Boc-protected PEG-conjugate using an appropriate method to remove unreacted PEG linker and other by-products.
Part 3: Boc Deprotection of the PEG-Conjugate
This protocol describes the removal of the Boc protecting group to yield a free primary amine.
Materials:
-
Boc-protected PEG-conjugate (from Part 2)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene (optional, for work-up)
-
Saturated sodium bicarbonate solution (for basic work-up)
Procedure:
-
Dissolve the purified and dried Boc-protected PEG-conjugate in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 25-50% v/v).[11]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction's completion by LC-MS or TLC.
-
Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).
-
For a non-basic work-up, co-evaporate the residue with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate.[16]
Visualized Workflows and Signaling Pathways
Caption: Experimental workflow for the conjugation of this compound.
Caption: Chemical reaction pathway for PEGylation and Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. t-Boc-N-amido-PEG15-amine, 198227-38-2 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. t-Boc-N-Amido-PEG-amine | AxisPharm [axispharm.com]
- 9. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Carboxylic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond via the coupling of a carboxylic acid and an amine is a cornerstone reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The prevalence of the amide functional group in pharmaceuticals and biomolecules necessitates robust and efficient coupling methodologies. This document provides detailed application notes and standardized protocols for several of the most common and effective coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is critical to maximize yield, minimize side reactions, and suppress racemization, especially when dealing with chiral substrates.[1] This guide offers a comparative overview of these reagents, experimental protocols, and mechanistic insights to aid researchers in selecting the optimal conditions for their specific applications.
Data Presentation: Comparative Performance of Coupling Reagents
The selection of a coupling reagent is often a trade-off between reactivity, cost, and the potential for side reactions. The following tables summarize quantitative data on the performance of EDC, HATU, and PyBOP in terms of reaction yields and racemization.
Table 1: General Reaction Conditions and Reported Yields
| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time | Temperature | Reported Yield (%) |
| EDC/NHS | NHS/sulfo-NHS | None or mild base | DCM, DMF, Aqueous Buffer | 2 - 18 hours | 0 °C to RT | 70 - 95[2] |
| HATU | (HOAt incorporated) | DIPEA, TEA | DMF, NMP, DCM | 30 min - 18 hours | 0 °C to RT | ~99[3][4] |
| PyBOP | (HOBt incorporated) | DIPEA, Et₃N | DMF, CH₂Cl₂ | 1 - 18 hours | 0 °C to RT | ~95[3] |
Yields are highly substrate-dependent and the values presented are indicative of typical ranges found in the literature.
Table 2: Comparative Racemization Levels
Racemization is a critical concern in peptide synthesis and the coupling of chiral carboxylic acids. The choice of coupling reagent and additives can significantly impact the stereochemical integrity of the product.[3] HATU, which is based on 1-hydroxy-7-azabenzotriazole (HOAt), is generally considered superior in suppressing racemization compared to HOBt-based reagents like PyBOP.[3][5]
| Coupling Reagent | Model Reaction | % Epimer Formation | Reference |
| HATU | Fmoc-Phe-Ser(tBu)-OH + Pro-PAL-PEG-PS | <1 | (Carpino et al., 1994)[3] |
| PyBOP | Fmoc-Phe-Ser(tBu)-OH + Pro-PAL-PEG-PS | 11.2 | (Carpino et al., 1994)[3] |
| DCC/HOBt | Fmoc-Phe-Ser(tBu)-OH + Pro-PAL-PEG-PS | 18 | (Carpino et al., 1994)[6] |
Data from a model system prone to racemization highlights the superior performance of HATU in maintaining stereochemical purity.[3] Additives like HOBt and HOAt are crucial for minimizing racemization when using carbodiimides.[5][7]
Experimental Protocols
The following are detailed protocols for common amide coupling reactions. Note that optimization may be required for specific substrates.
Protocol 1: EDC/NHS Mediated Amide Coupling (Solution Phase)
This protocol is suitable for a wide range of carboxylic acids and amines in a solution-phase reaction.
Materials:
-
Carboxylic Acid
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
0.1 M MES buffer, pH 6.0 (for aqueous reactions)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5 (for aqueous reactions)
-
Quenching solution (e.g., 1 M glycine)
Procedure:
-
Carboxylic Acid Activation:
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add NHS (1.1 - 1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.1 - 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours. For aqueous reactions, perform this step in MES buffer.[6]
-
-
Amine Coupling:
-
Add the amine (1.0 - 1.2 equivalents) to the activated carboxylic acid solution.
-
If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 - 1.2 equivalents) to liberate the free amine.
-
Stir the reaction at room temperature for 2 to 18 hours. Monitor the reaction progress by TLC or LC-MS. For aqueous reactions, adjust the pH to 7.2-7.5 before adding the amine.[6]
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.
-
Protocol 2: HATU Mediated Amide Coupling (Solution Phase)
HATU is a highly efficient coupling reagent, particularly for challenging substrates and for minimizing racemization.[4][8]
Materials:
-
Carboxylic Acid
-
Amine
-
HATU
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Pre-activation:
-
Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0 - 1.5 equivalents) in an anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere.[8]
-
Add DIPEA or TEA (2.0 - 5.0 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.[8]
-
-
Coupling:
-
Add the amine (1.0 - 1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.[8]
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Protocol 3: PyBOP Mediated Amide Coupling (Solution Phase)
PyBOP is a phosphonium salt-based coupling reagent that is a good alternative to uronium salts, avoiding the formation of certain byproducts.
Materials:
-
Carboxylic Acid
-
Amine
-
PyBOP
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup:
-
To a solution of the carboxylic acid (1.0 equivalent) and amine (1.2 equivalents) in DMF, add DIPEA or Et₃N (1.5 equivalents) at 0 °C.
-
-
Coupling:
-
Add PyBOP (1.2 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography.
-
Mandatory Visualization
Caption: General experimental workflow for amide bond formation.
Caption: Mechanism of HATU-mediated carboxylic acid activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Step-by-Step Guide to PEGylation of Proteins with Boc-amido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The covalent modification of therapeutic proteins with polyethylene glycol (PEG), known as PEGylation, is a leading strategy for enhancing their pharmacokinetic and pharmacodynamic properties. This process can increase a protein's hydrodynamic size, leading to a longer circulatory half-life by reducing renal clearance.[1][2] Additionally, the PEG chains can shield the protein from proteolytic enzymes and the host's immune system, thereby improving stability and reducing immunogenicity.[1][2]
This guide provides a detailed, two-stage protocol for the PEGylation of a protein's surface carboxyl groups (from aspartic or glutamic acid residues) using Boc-amido-PEG9-amine. This heterobifunctional linker possesses a terminal primary amine for conjugation and a tert-butyloxycarbonyl (Boc)-protected amine. The initial stage involves activating the protein's carboxyl groups with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate covalent linkage with the PEG's primary amine. The second stage involves the removal of the Boc protecting group to yield a terminal primary amine on the PEG chain, which can be used for subsequent functionalization, such as the attachment of a second payload in antibody-drug conjugates or other targeted therapeutics.
The use of a PEG linker with a protected functional group allows for a controlled, stepwise approach to creating complex bioconjugates. The hydrophilic 9-unit PEG spacer enhances the aqueous solubility of the resulting conjugate and provides a flexible linker between the protein and any subsequent modifications.
Experimental Protocols
This section details the step-by-step methodologies for the activation of protein carboxyl groups, conjugation with this compound, purification of the PEGylated intermediate, and the final deprotection of the Boc group.
Part 1: Protein Carboxyl Group Activation and PEGylation
This protocol outlines the conjugation of this compound to a protein of interest by targeting its surface carboxyl groups.
Materials:
-
Protein of interest
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[3]
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0[3]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of extraneous carboxyl and amine groups. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Activation of Protein Carboxyl Groups:
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF immediately before use.
-
Add EDC and NHS to the protein solution. A 10 to 50-fold molar excess of EDC and NHS over the protein is a common starting point, but the optimal ratio should be determined empirically.[4]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to activate the protein's carboxyl groups.[3][5]
-
-
Conjugation with this compound:
-
Immediately following activation, adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer. This shift in pH is crucial for efficient reaction with the primary amine of the PEG linker.[6]
-
Dissolve this compound in the Coupling Buffer.
-
Add the this compound solution to the activated protein solution. A molar excess of the PEG linker over the protein (e.g., 5 to 20-fold) is typically used to drive the reaction.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[3]
-
-
Quenching the Reaction:
-
Purification of the Boc-Protected PEGylated Protein:
-
Remove unreacted PEG linker, byproducts, and any remaining quenching reagents.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller molecules.[]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation masks surface charges, IEX can be used to separate unreacted, mono-PEGylated, and multi-PEGylated species.[][8]
-
Analyze the collected fractions by SDS-PAGE, which will show a shift in molecular weight for the PEGylated protein.
-
Part 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group from the purified PEGylated protein to expose a terminal primary amine.
Materials:
-
Purified, lyophilized Boc-protected PEGylated protein
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the lyophilized Boc-protected PEGylated protein in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection Reaction:
-
Slowly add TFA to a final concentration of 20-50% (v/v).[9] If the protein contains sensitive residues, a scavenger like TIS can be added.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction's completion by a suitable method, such as mass spectrometry, to confirm the removal of the Boc group (a mass decrease of 100.12 Da).
-
-
Work-up and Purification:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
For a basic work-up, dissolve the residue in a suitable buffer and perform a buffer exchange via dialysis or a desalting column to remove residual TFA and yield the final deprotected, PEGylated protein with a free terminal amine.
-
Data Presentation
The following tables summarize the key quantitative parameters for the PEGylation and deprotection processes.
Table 1: Recommended Reaction Conditions for Protein Carboxyl Group Activation and PEGylation
| Parameter | Value | Notes |
| Activation Step | ||
| Activation Buffer | 0.1 M MES | pH should be between 4.5 and 6.0 for optimal EDC/NHS activation of carboxyl groups.[3] |
| Molar Excess of EDC | 10 to 50-fold | Molar excess relative to the protein; requires empirical optimization.[4] |
| Molar Excess of NHS/Sulfo-NHS | 10 to 50-fold | Molar excess relative to the protein; requires empirical optimization.[4] |
| Activation Time | 15-30 minutes | At room temperature.[3][5] |
| Conjugation Step | ||
| Coupling Buffer | 0.1 M PBS or Borate | pH should be between 7.2 and 8.5 for efficient amine coupling.[3][6] Must be free of primary amines. |
| Molar Excess of this compound | 5 to 20-fold | Molar excess over the protein; requires empirical optimization. |
| Reaction Temperature | Room Temperature or 4°C | |
| Reaction Time | 1-2 hours (RT) or 2-4 hours (4°C) | Longer incubation times may be required for less reactive proteins.[3] |
Table 2: Recommended Conditions for Boc Deprotection
| Parameter | Value | Notes |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensures solubility of the PEGylated protein and is compatible with TFA. |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | |
| TFA Concentration | 20 - 50% (v/v) in DCM | Higher concentrations lead to faster deprotection.[9] |
| Reaction Temperature | 0°C to Room Temperature | The reaction is typically started at 0°C and allowed to warm to room temperature.[9] |
| Reaction Time | 30 minutes - 2 hours | Progress should be monitored to determine completion.[9] |
Table 3: Characterization of PEGylated Protein
| Analytical Method | Purpose | Expected Outcome |
| SDS-PAGE | Assess degree of PEGylation and purity | Increase in apparent molecular weight of the protein after PEGylation. |
| Size Exclusion Chromatography (SEC) | Separate PEGylated from unreacted protein and determine hydrodynamic size | Shift to a shorter retention time for the PEGylated protein compared to the native protein.[] |
| Ion Exchange Chromatography (IEX) | Separate species based on charge | PEGylation shields surface charges, leading to altered retention times. Can separate un-, mono-, and multi-PEGylated forms.[] |
| Mass Spectrometry (e.g., ESI-MS) | Confirm covalent modification and determine the number of attached PEG chains | Increase in mass corresponding to the mass of the attached this compound linkers. |
| Functional Bioassay | Determine the biological activity of the PEGylated protein | To ensure that the modification has not significantly compromised the protein's function. |
Visualization
Caption: Experimental workflow for protein PEGylation with this compound.
Caption: Representative cytokine signaling pathway modulated by a PEGylated protein.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. encapsula.com [encapsula.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Surface Modification of Nanoparticles using Boc-amido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for therapeutic and diagnostic applications. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility, stability, and in vivo circulation time of nanoparticles. This is achieved by creating a hydrophilic layer on the nanoparticle surface that reduces non-specific protein adsorption and uptake by the reticuloendothelial system.
Boc-amido-PEG9-amine is a heterobifunctional linker that provides a versatile platform for the controlled surface functionalization of nanoparticles. This linker possesses a terminal primary amine for covalent attachment to the nanoparticle surface and a Boc (tert-butyloxycarbonyl)-protected amine at the distal end of a nine-unit polyethylene glycol chain. The Boc protecting group allows for a two-step modification process: initial conjugation of the linker to the nanoparticle, followed by deprotection to expose a terminal amine. This newly exposed amine can then be used for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules in a controlled and stepwise manner.
These application notes provide detailed protocols for the covalent attachment of this compound to carboxylated nanoparticles, the subsequent deprotection of the Boc group, and methods for characterizing the modified nanoparticles at each stage.
Data Presentation
Successful surface modification relies on careful control of reaction parameters and thorough characterization of the resulting nanoparticles. The following tables summarize representative quantitative data for the key stages of surface modification. Note: These values are illustrative and based on typical results observed for similar PEGylated nanoparticles; actual results will vary depending on the specific nanoparticle system and experimental conditions.
Table 1: Physicochemical Properties of Nanoparticles at Each Modification Stage
| Stage of Modification | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Carboxylated Nanoparticles | 100 ± 5 | < 0.15 | -35 ± 5 |
| Boc-amido-PEG9-functionalized | 115 ± 7 | < 0.20 | -20 ± 5 |
| Amine-terminated PEG9-functionalized | 116 ± 7 | < 0.21 | +15 ± 5 (at pH 7.4) |
Table 2: Recommended Reaction Conditions for Nanoparticle Surface Modification
| Parameter | Value | Notes |
| Activation Reagents | EDC (1.5 eq.), NHS (1.5 eq.) | Molar equivalents relative to surface carboxyl groups. |
| Conjugation pH | 6.0 - 7.5 | Optimal for balancing carbodiimide chemistry and amine reactivity. |
| Compatible Buffers | MES, HEPES, Phosphate | Buffers must be free of primary amines (e.g., Tris). |
| Molar Excess of PEG Linker | 10 to 50-fold | Molar excess over estimated surface carboxyl groups; requires empirical optimization. |
| Reaction Temperature (Conjugation) | Room Temperature (20-25°C) | |
| Reaction Time (Conjugation) | 2 - 4 hours | |
| Boc Deprotection Reagent | Trifluoroacetic acid (TFA) | |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster deprotection. |
| Reaction Temperature (Deprotection) | Room Temperature (20-25°C) | |
| Reaction Time (Deprotection) | 1 - 2 hours | Progress can be monitored by analytical techniques. |
Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol details the covalent attachment of this compound to nanoparticles bearing surface carboxyl groups using carbodiimide chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., gold nanoparticles, iron oxide nanoparticles, polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Conjugation Buffer: 0.1 M HEPES buffer, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Centrifugal filter units or dialysis membrane with appropriate molecular weight cut-off (MWCO)
Procedure:
-
Nanoparticle Preparation: a. Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL. b. Sonicate the suspension briefly to ensure a homogeneous dispersion.
-
Activation of Carboxyl Groups: a. Prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL). b. Add the EDC and NHS solutions to the nanoparticle suspension. The final concentration should be in molar excess relative to the estimated number of carboxyl groups on the nanoparticle surface. c. Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.
-
Conjugation Reaction: a. Dissolve this compound in a minimal amount of anhydrous DMSO or DMF. b. Add the this compound solution to the activated nanoparticle suspension. c. Adjust the pH of the reaction mixture to 7.4 with the Conjugation Buffer. d. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Quenching and Purification: a. Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to deactivate any unreacted NHS esters. Incubate for 15 minutes. b. Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in Wash Buffer or by dialysis against the Wash Buffer to remove excess reagents and byproducts.
Protocol 2: Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group from the surface-conjugated this compound to expose the terminal primary amine.
Materials:
-
Boc-protected PEGylated nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization Buffer: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM
-
Wash Solvent: Dichloromethane (DCM)
-
Final Buffer: PBS, pH 7.4
-
Centrifugal filter units or dialysis membrane
Procedure:
-
Reaction Setup: a. Resuspend the lyophilized or dried Boc-protected nanoparticles in DCM.
-
Deprotection: a. In a well-ventilated fume hood, add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). b. Stir the reaction mixture at room temperature for 1-2 hours.
-
Neutralization and Purification: a. Quench the reaction by adding the Neutralization Buffer. b. Pellet the nanoparticles by centrifugation and remove the supernatant. c. Wash the nanoparticles several times with DCM to remove residual TFA and byproducts. d. After the final wash, resuspend the amine-terminated PEGylated nanoparticles in the desired Final Buffer. e. Further purify by dialysis or with centrifugal filter units if necessary.
Mandatory Visualization
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Targeted nanoparticle uptake and drug release pathway.
Caption: Logical steps in nanoparticle surface functionalization.
Revolutionizing Bioconjugation: Applications of Modified Boc-amido-PEG9-amine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Boc-amido-PEG9-amine, a versatile heterobifunctional linker, in the realm of click chemistry. Its unique structure, featuring a Boc-protected amine and a terminal primary amine separated by a nine-unit polyethylene glycol (PEG) spacer, offers a valuable platform for the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The hydrophilic PEG chain enhances solubility and reduces immunogenicity of the final conjugate, making it an ideal component in modern drug development.[1][2][3]
Application Notes
The primary utility of this compound in click chemistry lies in its facile conversion into azide- or alkyne-functionalized derivatives, which can then participate in highly efficient and specific cycloaddition reactions.[4][5][6] The Boc protecting group allows for orthogonal chemistry, enabling sequential conjugation steps.
1. Synthesis of Antibody-Drug Conjugates (ADCs):
This compound derivatives can be employed to link a cytotoxic payload to a monoclonal antibody. The PEG9 spacer improves the pharmacokinetic profile of the ADC by increasing its hydrodynamic volume, which can reduce renal clearance and extend its circulation half-life.[1] The general workflow involves:
-
Functionalizing the this compound with a clickable handle (azide or alkyne).
-
Conjugating the other end of the PEG linker to the cytotoxic drug.
-
Deprotecting the Boc group to reveal the terminal amine.
-
Activating the antibody for conjugation.
-
Performing the click chemistry reaction to link the drug-PEG construct to the antibody.
2. Development of Proteolysis Targeting Chimeras (PROTACs):
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand.[3][] The length and flexibility of the PEG9 linker are critical for optimal ternary complex formation and subsequent protein degradation.[] The synthetic strategy typically involves:
-
Functionalizing this compound with both an azide and an alkyne precursor at its termini through a series of reactions.
-
Sequentially conjugating the target protein ligand and the E3 ligase ligand using click chemistry.
Experimental Protocols
Protocol 1: Conversion of this compound to Boc-amido-PEG9-azide
This protocol describes the conversion of the terminal primary amine of this compound to an azide using a diazo-transfer reaction.
Materials:
-
This compound
-
Imidazole-1-sulfonyl azide hydrochloride
-
Potassium carbonate (K2CO3)
-
Copper(II) sulfate (CuSO4) (optional, as catalyst)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add a solution of imidazole-1-sulfonyl azide hydrochloride (1.5 eq) and K2CO3 (2.0 eq) in deionized water.
-
If using a catalyst, add a catalytic amount of CuSO4.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain Boc-amido-PEG9-azide.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | >90% | [8] |
| Purity | High, often used without further purification | [6] |
Protocol 2: Synthesis of Boc-amido-PEG9-propargyl Amide
This protocol details the conversion of the terminal primary amine of this compound to a propargyl amide, introducing an alkyne functionality.
Materials:
-
This compound
-
Propargyl bromide
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane, DCM, or Dimethylformamide, DMF)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add propargyl bromide (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with deionized water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Boc-amido-PEG9-propargyl amide.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 60-80% | General synthetic knowledge |
| Purity | >95% after chromatography | General synthetic knowledge |
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the "click" reaction between a Boc-amido-PEG9-azide and an alkyne-functionalized molecule.
Materials:
-
Boc-amido-PEG9-azide
-
Alkyne-functionalized molecule (e.g., a drug, fluorescent dye, or biotin)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)
Procedure:
-
Dissolve the Boc-amido-PEG9-azide (1.0 eq) and the alkyne-functionalized molecule (1.0-1.2 eq) in the chosen solvent system.
-
Prepare a stock solution of the copper catalyst by mixing equal volumes of a CuSO4·5H2O solution and a THPTA or TBTA solution.
-
Add the copper catalyst premix to the reaction mixture to a final concentration of 1-5 mol%.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol% to initiate the reaction.
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the triazole-linked conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography or HPLC).
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | >90% | [9][10] |
| Reaction Time | 1-12 hours | [11] |
| pH Range | 4-11 | [8] |
Visualizations
Caption: Experimental workflow for the functionalization and bioconjugation of this compound.
Caption: Signaling pathway of an Antibody-Drug Conjugate utilizing a PEG9 linker.
Caption: Logical relationship of components in the PROTAC mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry Behind ADCs [mdpi.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Propargylic amine synthesis by amination [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Azide synthesis by diazotransfer [organic-chemistry.org]
Application Notes and Protocols for Drug Delivery Systems Utilizing Boc-amido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing drug delivery systems using the heterobifunctional linker, Boc-amido-PEG9-amine. This linker is particularly valuable in the construction of targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a versatile polyethylene glycol (PEG) linker featuring two distinct functional groups: a Boc-protected amine and a terminal primary amine.[1][2] The PEG component, with its nine ethylene glycol units, enhances the solubility and stability of the resulting conjugate in aqueous media.[3][4][5] The terminal amine group can be readily conjugated to various molecules, including drugs and proteins, through stable amide bond formation.[2] The tert-butyloxycarbonyl (Boc) protecting group on the other end can be removed under mild acidic conditions to expose a primary amine for further functionalization, enabling a stepwise and controlled synthesis of complex drug delivery systems.[1][3]
Case Study: Development of a PROTAC Targeting KRAS G12C
This section details a hypothetical case study on the development of a PROTAC to induce the degradation of the oncogenic KRAS G12C protein. This PROTAC will be synthesized using this compound as the linker to connect a KRAS G12C inhibitor (warhead) and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Mechanism of Action of the KRAS G12C PROTAC
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[6] This is achieved by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7]
The KRAS G12C PROTAC developed in this case study will function by simultaneously binding to the KRAS G12C protein and the VHL E3 ligase. This induced proximity will facilitate the transfer of ubiquitin from an E2 conjugating enzyme to the KRAS G12C protein. The polyubiquitinated KRAS G12C is then recognized and degraded by the 26S proteasome, leading to the downregulation of downstream oncogenic signaling pathways.[7]
Signaling Pathways
Experimental Protocols
1. Synthesis of the KRAS G12C PROTAC
This protocol describes a two-step synthesis of the PROTAC, starting with the conjugation of the VHL ligand to the this compound linker, followed by deprotection and conjugation to the KRAS G12C inhibitor.
Step 1: Conjugation of VHL Ligand to this compound
-
Materials:
-
This compound
-
VHL ligand with a carboxylic acid functional group
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the VHL ligand (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Add DCC (1.2 eq) to the solution and stir at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
To the filtrate, add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the Boc-protected VHL-linker conjugate.
-
Step 2: Boc Deprotection and Conjugation to KRAS G12C Inhibitor
-
Materials:
-
Boc-protected VHL-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
KRAS G12C inhibitor with an NHS ester functional group
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Boc-protected VHL-linker conjugate in a mixture of TFA and DCM (1:4 v/v).
-
Stir the solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the deprotected VHL-linker-amine.
-
Dissolve the deprotected linker and the KRAS G12C inhibitor-NHS ester (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir at room temperature overnight.
-
Purify the final PROTAC product by preparative HPLC.
-
2. Characterization of the PROTAC
The identity and purity of the synthesized PROTAC should be confirmed using analytical techniques.
| Analytical Technique | Parameter Measured | Expected Outcome |
| LC-MS | Molecular Weight and Purity | A single major peak with the expected mass-to-charge ratio of the final PROTAC. Purity >95%. |
| ¹H NMR | Chemical Structure | Peaks corresponding to the protons of the VHL ligand, KRAS G12C inhibitor, and the PEG linker. |
| ¹³C NMR | Carbon Skeleton | Resonances consistent with the carbon atoms in the PROTAC structure. |
3. In Vitro Evaluation of the PROTAC
a. Cell Viability Assay
-
Objective: To determine the cytotoxic effect of the PROTAC on KRAS G12C mutant cancer cells.
-
Method:
-
Seed KRAS G12C mutant cells (e.g., MIA PaCa-2) in a 96-well plate.
-
Treat the cells with increasing concentrations of the PROTAC for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the half-maximal inhibitory concentration (IC50).
-
b. Western Blot Analysis for KRAS G12C Degradation
-
Objective: To confirm that the PROTAC induces the degradation of the KRAS G12C protein.
-
Method:
-
Treat KRAS G12C mutant cells with the PROTAC at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against KRAS G12C and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the extent of KRAS G12C degradation.
-
c. Ubiquitination Assay
-
Objective: To demonstrate that the PROTAC promotes the ubiquitination of KRAS G12C.
-
Method:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitate KRAS G12C from the cell lysates.
-
Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody.
-
Quantitative Data Summary
The following tables summarize the expected quantitative data from the characterization and in vitro evaluation of the hypothetical KRAS G12C PROTAC.
Table 1: Physicochemical Properties of the KRAS G12C PROTAC
| Property | Value |
| Molecular Formula | C₇₀H₉₅N₁₃O₁₅S |
| Molecular Weight | 1450.66 g/mol |
| Purity (by HPLC) | >98% |
| Solubility | Soluble in DMSO |
Table 2: In Vitro Biological Activity of the KRAS G12C PROTAC
| Assay | Cell Line | Result |
| Cell Viability (IC50) | MIA PaCa-2 (KRAS G12C) | 50 nM |
| KRAS G12C Degradation (DC50) | MIA PaCa-2 | 25 nM |
| Maximal Degradation (Dmax) | MIA PaCa-2 | >90% at 100 nM |
Conclusion
This compound is a highly effective linker for the development of sophisticated drug delivery systems. Its heterobifunctional nature allows for a controlled and stepwise synthesis, which is crucial for creating complex molecules like PROTACs. The PEG spacer enhances the physicochemical properties of the final conjugate, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The detailed protocols and expected data provided in this application note serve as a valuable resource for researchers and scientists working in the field of targeted drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. t-Boc-N-Amido-PEG-amine | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for troubleshooting issues related to the incomplete deprotection of tert-butyloxycarbonyl (Boc) protected polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems encountered during the Boc deprotection of PEG linkers in a question-and-answer format, offering direct solutions to specific experimental issues.
Q1: Why is my Boc deprotection reaction incomplete?
Incomplete Boc deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is removed by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are conducted at room temperature, some substrates may require longer reaction times or gentle heating.[1][2]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly with high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1][2][3]
-
Solvent Issues: The choice of solvent is critical. It must fully solvate both the PEG-linker conjugate and the acid. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][2][3]
-
Reagent Quality: The purity and anhydrous nature of the reagents and solvents can impact the reaction's efficiency.
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if 20% TFA in DCM is ineffective, consider increasing it to 50%.[1][2][3]
-
Extend Reaction Time: Monitor the reaction's progress using analytical techniques like TLC, LC-MS, or NMR and extend the reaction time accordingly.[1][2][3]
-
Consider a Stronger Acid: If increasing the concentration and time is not effective, a stronger acid system, such as 4M HCl in 1,4-dioxane, can be employed.[1][3]
-
Optimize Solvent: Ensure the chosen solvent provides good solubility for your specific PEGylated compound.[1][2][3]
Q2: I am observing unexpected side products after the deprotection. What could be the cause and how can I prevent them?
Side product formation is often attributed to the reactive tert-butyl cation generated during the acidic cleavage of the Boc group. This cation can alkylate electron-rich amino acid residues like tryptophan and methionine.
Preventative Measures: The Use of Scavengers
To prevent these side reactions, scavengers are added to the reaction mixture to trap the tert-butyl cation.[2][3]
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger, protects Tryptophan. |
| Water | 2.5 - 5% | Carbocation scavenger. |
| Thioanisole | 5% | Carbocation scavenger, protects Methionine. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation scavenger, protects Cysteine. |
| Phenol | 5% | Carbocation scavenger. |
A commonly used scavenger cocktail is a mixture of TFA/TIS/water (95:2.5:2.5).[1][2]
Q3: How can I effectively monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick and convenient method to observe the disappearance of the starting material (higher Rf value) and the appearance of the more polar deprotected amine (lower Rf value).[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm in the ¹H NMR spectrum indicates the progress of the deprotection.[1][2]
Q4: What is the best way to work up the reaction and isolate the deprotected product?
The work-up procedure depends on the properties of your deprotected product:
-
Evaporation of Acid: For a volatile acid like TFA, it can be removed by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual traces.[1][2]
-
Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1]
-
Precipitation: The deprotected product, often as a TFA or HCl salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1][2]
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection, providing a basis for comparison and optimization.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Time (h) | Purity of Deprotected Product (HPLC) |
| Trifluoroacetic Acid (TFA) | 20% in DCM | 1 | >99% |
| Hydrochloric Acid (HCl) | 4M in Dioxane | 2 | ~97% |
| Formic Acid | 88% (neat) | 24 | ~90% (side reactions possible) |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Preparation: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1][3]
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][3] If necessary, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][3]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][3]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or purified further.[1][3]
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Preparation: Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane.[3]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[3]
Protocol 3: Monitoring Boc Deprotection by ¹H NMR
-
Take a small aliquot of the reaction mixture at different time points.
-
Quench the acid with a suitable base (e.g., pyridine-d5 or triethylamine).
-
Acquire a ¹H NMR spectrum.
-
Monitor the disappearance of the singlet corresponding to the nine protons of the tert-butyl group of the Boc protecting group, which typically appears around 1.4 ppm.[1][2]
Visualizations
Caption: A typical experimental workflow for the Boc deprotection of PEG linkers.
Caption: A decision tree for troubleshooting incomplete Boc deprotection.
Caption: A logical diagram illustrating the strategy to prevent side product formation.
References
Technical Support Center: Optimizing Boc-Amido-PEG9-Amine Conjugation
Welcome to the technical support center for the optimization of reaction times in Boc-amido-PEG9-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for this compound conjugation to a primary amine?
A1: The reaction of an N-hydroxysuccinimide (NHS)-activated Boc-amido-PEG9-acid with a primary amine is typically rapid, with completion times ranging from 30 minutes to 4 hours at room temperature.[][2] However, the exact duration can vary depending on several factors, including pH, temperature, and the concentration of reactants.
Q2: How does pH influence the speed of the conjugation reaction?
A2: The pH of the reaction buffer is a critical factor. The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[3][4] Within this range, the primary amine is sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester. At a pH below 7, the amine is protonated and less reactive, slowing down the conjugation. Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes significantly faster, which can reduce the yield of the desired conjugate.[5]
Q3: Can I increase the temperature to shorten the reaction time?
A3: Yes, increasing the reaction temperature can accelerate the conjugation. However, it's a trade-off, as higher temperatures also increase the rate of hydrolysis of the NHS ester, which is a competing side reaction.[3] It is generally recommended to perform the reaction at room temperature (~20-25°C) or at 4°C for overnight reactions to ensure the stability of the activated PEG linker.[6] If a faster reaction is desired, a modest increase in temperature can be explored, but the reaction should be carefully monitored for completion to avoid excessive hydrolysis.
Q4: What is the effect of reactant concentration on the reaction time?
A4: Increasing the concentration of either the Boc-amido-PEG9-NHS ester or the amine-containing molecule can lead to a faster reaction rate due to the increased frequency of molecular collisions. Using a molar excess of the activated PEG linker is a common strategy to drive the reaction to completion more quickly.
Q5: How can I monitor the progress of the conjugation reaction to determine the optimal time?
A5: The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to track the disappearance of the starting materials and the appearance of the conjugated product, allowing you to determine when the reaction is complete.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow or Incomplete Reaction | Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. | Verify the pH of your buffer and adjust it to be within the 7.2-8.5 range. A common choice is phosphate-buffered saline (PBS) at pH 7.4. |
| Low Reactant Concentration: The concentration of one or both reactants is too low. | Increase the concentration of the reactants. Consider using a higher molar excess of the Boc-amido-PEG9-NHS ester (e.g., 5- to 20-fold excess over the amine-containing molecule). | |
| Low Temperature: The reaction is being performed at a low temperature (e.g., 4°C), which slows down the reaction rate. | If a shorter reaction time is required, consider running the reaction at room temperature and monitoring its progress. | |
| Hydrolysis of NHS Ester: The activated PEG linker has hydrolyzed due to moisture or high pH. | Use anhydrous solvents for dissolving the PEG linker and prepare the activated NHS ester solution immediately before use. Ensure the pH of the reaction buffer does not exceed 8.5. | |
| Low Yield of Conjugate | Competing Side Reactions: The buffer contains primary amines (e.g., Tris or glycine) that compete with the target molecule for the activated PEG linker.[7] | Use a buffer that is free of primary amines, such as phosphate, borate, or HEPES buffers. |
| Steric Hindrance: The primary amine on the target molecule is sterically hindered, slowing down the reaction. | Increase the reaction time and/or the molar excess of the activated PEG linker. A slight increase in temperature can also be considered, with careful monitoring. |
Quantitative Data Summary
The following table summarizes key reaction parameters that can be adjusted to optimize the reaction time for this compound conjugation.
| Parameter | Recommended Range | Effect on Reaction Time | Notes |
| pH | 7.2 - 8.5[3][4] | Higher pH within this range generally leads to a faster reaction. | Above pH 8.5, hydrolysis of the NHS ester significantly increases, reducing yield.[5] |
| Temperature | 4°C - 25°C[6] | Higher temperature increases the reaction rate. | Also increases the rate of NHS ester hydrolysis. Room temperature is a common starting point. |
| Molar Excess of PEG-NHS Ester | 5 to 20-fold[4] | A higher molar excess drives the reaction to completion faster. | Requires optimization for each specific reaction to balance efficiency and cost. |
| Reactant Concentration | Application-dependent | Higher concentrations lead to faster reaction rates. | Ensure solubility of all reactants in the chosen buffer. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation
This protocol describes the activation of the carboxylic acid group on Boc-amido-PEG9-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to a primary amine.
Materials:
-
Boc-amido-PEG9-acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
Procedure:
-
Activation of Boc-amido-PEG9-acid:
-
Dissolve Boc-amido-PEG9-acid in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC (1.5 molar equivalents to the PEG-acid) and NHS (1.5 molar equivalents to the PEG-acid) in Activation Buffer.
-
Add the EDC/NHS solution to the PEG-acid solution and mix well.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to the Primary Amine:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the freshly prepared activated Boc-amido-PEG9-NHS ester solution to the amine solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
To optimize the reaction time, you can vary the temperature and monitor the reaction progress by TLC or LC-MS.
-
-
Quenching the Reaction:
-
Once the reaction is complete, add the quenching solution to a final concentration of 20-50 mM to react with any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or HPLC to remove unreacted reagents and byproducts.
-
Visualizations
Caption: Workflow for this compound conjugation.
Caption: Troubleshooting decision tree for slow reactions.
References
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Boc-amido-PEG9-amine Conjugates
Welcome to the Technical Support Center for the purification of Boc-amido-PEG9-amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of these conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The main difficulties in purifying this compound conjugates arise from the physicochemical properties of the PEG linker and the potential for a varied reaction mixture. Key challenges include:
-
Removal of Excess Unreacted this compound: The unreacted PEG linker is often in large excess and can be challenging to separate from the desired conjugate, particularly if the conjugate is also a small molecule.[1]
-
Separation from Unreacted Starting Material: Ensuring complete removal of the unconjugated molecule is essential for accurate downstream applications and data interpretation.[1]
-
Resolution of Multiple PEGylation Species: If the target molecule has more than one site for conjugation, the reaction can produce a mixture of mono-, di-, and multi-PEGylated products.[1]
-
Handling the Physical Properties of PEGs: PEGylated compounds can be oily or waxy, which may complicate handling and chromatographic purification.[1]
-
Co-elution Issues: The hydrophilic nature of the PEG chain can result in poor retention on reversed-phase columns, leading to co-elution with other polar impurities or the unconjugated starting material.[1]
Q2: Which chromatographic techniques are most suitable for purifying this compound conjugates?
The most effective chromatographic techniques for purifying these conjugates are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. It is very effective for removing closely related impurities.[2]
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size (hydrodynamic volume). It is ideal for removing impurities with a significant size difference, such as high molecular weight aggregates or small unreacted linkers.[2][3]
The choice between these methods depends on the nature of the impurities, the scale of the purification, and the desired final purity.[2]
Q3: How does the Boc protecting group affect the purification strategy?
The tert-butyloxycarbonyl (Boc) protecting group increases the hydrophobicity of the PEG linker. This increased hydrophobicity influences its retention time in RP-HPLC, typically making it more retained than the deprotected amine counterpart. The successful and complete removal of the Boc group is a critical step that must be monitored, often by chromatography, to ensure a homogenous final product.
Q4: Can I use normal-phase chromatography for purifying this compound conjugates?
While it is possible, normal-phase chromatography is generally less preferred for highly polar molecules like PEGs. These compounds often require highly polar mobile phases for elution, which can lead to poor separation and streaking on the column. RP-HPLC is typically a more robust and reproducible method for these types of conjugates.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates.
Reversed-Phase HPLC (RP-HPLC) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | - Polydispersity of the PEG chain in impurities.- Interaction of the basic amine group with residual silanols on the silica-based column.[2] | - Use a high-purity, monodisperse this compound starting material.- Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% TFA) to improve peak shape.[2]- Consider using an end-capped column or a different stationary phase (e.g., C8 instead of C18). |
| Low Recovery | - Poor solubility of the conjugate in the mobile phase, causing precipitation on the column.- Irreversible adsorption of the conjugate to the stationary phase. | - Ensure the sample is fully dissolved in the initial mobile phase or a compatible solvent before injection.[2]- Adjust the initial percentage of the organic solvent in the mobile phase to enhance solubility.[2]- Consider a different stationary phase that may have weaker interactions with your molecule. |
| Co-elution of Impurities | - The impurity and the desired product have very similar hydrophobicities. | - Optimize the HPLC gradient; a shallower gradient can improve the resolution between closely eluting peaks.[1]- Experiment with different organic modifiers in the mobile phase (e.g., acetonitrile vs. methanol) as this can alter selectivity.[1] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Changes in column temperature.- pH of the mobile phase is not well-controlled. | - Ensure accurate and consistent mobile phase preparation.[4]- Use a column oven to maintain a constant temperature.- Buffer the mobile phase to maintain a stable pH, especially if your conjugate has ionizable groups.[4] |
Boc Deprotection Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | - Insufficient acid strength or concentration.- Inadequate reaction time or temperature.- Steric hindrance from the PEG chain.[5]- Poor solubility of the conjugate in the deprotection solvent.[5] | - Increase the concentration of trifluoroacetic acid (TFA), for example, from 20% to 50% in dichloromethane (DCM).[5]- Extend the reaction time and monitor progress by TLC or LC-MS.[5]- Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[5]- Ensure the chosen solvent provides good solubility for your PEGylated compound.[5] |
| Formation of Side Products | - Alkylation of nucleophilic residues by the tert-butyl cation generated during deprotection. | - Add a scavenger, such as triisopropylsilane (TIS), to the deprotection reaction mixture to quench the tert-butyl cation.[5] |
| Degradation of the Conjugate | - The conjugate contains other acid-sensitive functional groups that are cleaved during Boc deprotection. | - Assess the acid stability of your entire conjugate.- Consider milder deprotection conditions or an alternative protecting group strategy if necessary. |
Experimental Protocols
General Protocol for RP-HPLC Purification
This protocol provides a general guideline. Optimization of the gradient and other parameters will be necessary for specific applications.[2]
| Parameter | Guideline |
| Column | C18 stationary phase (e.g., 5-10 µm particle size, 4.6 x 250 mm for analytical or wider for preparative). |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. |
| Flow Rate | 1 mL/min for analytical, higher for preparative scale. |
| Detection | UV at 214 nm and 280 nm (if applicable). |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30-60 minutes) and optimize for best separation. |
Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or DMSO). Filter the sample through a 0.22 or 0.45 µm filter before injection.[2]
General Protocol for Boc Deprotection
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Purified Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
(Optional) Scavenger like Triisopropylsilane (TIS)
Procedure:
-
Lyophilize or dry the purified PEG conjugate to remove all water.
-
Dissolve the dry conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).[6]
-
(Optional) Add a scavenger like TIS (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction's completion by LC-MS or TLC (typically 1-2 hours).[5]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
The resulting deprotected amine will be a TFA salt. For neutralization to the free amine, dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[5]
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for purification issues.
References
avoiding side reactions during conjugation with Boc-amido-PEG9-amine
Welcome to the technical support center for Boc-amido-PEG9-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful bioconjugation experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you avoid common side reactions and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains two primary amine groups, one of which is temporarily protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3][4] This structure allows for a two-step conjugation process. The free amine can be reacted with an activated functional group (e.g., an NHS ester) on a target molecule. Subsequently, the Boc group can be removed under acidic conditions to expose the second amine for further modification.[3]
Q2: What are the most common side reactions to be aware of during conjugation with this compound?
The most common side reactions can be categorized into two stages of the experimental workflow:
-
During Conjugation:
-
Hydrolysis of Activated Esters: If you are reacting the free amine of the PEG with an N-hydroxysuccinimide (NHS) ester-activated molecule, the NHS ester is susceptible to hydrolysis, which will render it unreactive.[5][6][7]
-
Reaction with Amine-Containing Buffers: Buffers such as Tris or glycine contain primary amines that will compete with the PEG-amine for reaction with your activated molecule.[6][7]
-
-
During Boc Deprotection:
-
Incomplete Deprotection: Insufficient acid concentration or reaction time can lead to incomplete removal of the Boc group, resulting in a non-reactive amine.[8]
-
Alkylation of the Conjugate: The tert-butyl cation formed during the cleavage of the Boc group with trifluoroacetic acid (TFA) can alkylate electron-rich residues on your target molecule.[9][10]
-
Q3: How stable is the internal amide bond in the this compound linker?
Amide bonds are generally very stable across a wide pH range and are significantly more resistant to hydrolysis than ester bonds.[5] Under typical bioconjugation conditions (pH 7-9), the internal amide bond of the this compound linker is highly stable and not a common source of side reactions.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during conjugation with this compound.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | Use fresh, high-quality NHS ester. Prepare the activated molecule solution immediately before use. Perform the reaction at a slightly lower temperature (e.g., 4°C) to slow down hydrolysis.[6][7] |
| Amine-Containing Buffer | Use an amine-free buffer such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer for the conjugation reaction.[5][6][7] |
| Suboptimal pH | The optimal pH for NHS ester-amine coupling is typically between 7.2 and 8.5.[11][12] A pH that is too low will result in protonated amines, reducing their nucleophilicity, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[7] |
| Incorrect Stoichiometry | Optimize the molar ratio of the PEG linker to your target molecule. A 5- to 20-fold molar excess of the PEG linker is a common starting point.[12][13] |
Problem 2: Side Products Observed After Boc Deprotection
| Possible Cause | Recommended Solution |
| Alkylation by t-butyl Cation | Add a scavenger to the deprotection reaction mixture. Common scavengers include triisopropylsilane (TIS) or water. A typical deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[10] |
| Incomplete Deprotection | Increase the concentration of trifluoroacetic acid (TFA) to 50% in dichloromethane (DCM). Ensure the reaction goes to completion by monitoring with an appropriate analytical technique like LC-MS.[8] |
| Degradation of Target Molecule | If your molecule is sensitive to strong acid, consider using milder deprotection conditions, such as a lower concentration of TFA or performing the reaction at a lower temperature.[8] |
Problem 3: Protein Aggregation During Conjugation
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | The PEG linker is often dissolved in an organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is below 10% to avoid denaturing the protein.[5][6] |
| Over-PEGylation | Reduce the molar excess of the PEG linker in the reaction. A lower degree of PEGylation may be sufficient and can prevent changes in protein solubility. |
Experimental Protocols
General Protocol for Amine-Reactive Conjugation
-
Buffer Exchange: Ensure your target molecule is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.
-
Prepare PEG Solution: Dissolve this compound in an anhydrous organic solvent such as DMSO or DMF.
-
Reaction: Add the desired molar excess of the PEG solution to your target molecule solution.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove excess PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
General Protocol for Boc Deprotection
-
Preparation: Dissolve the Boc-protected PEG-conjugate in anhydrous dichloromethane (DCM).
-
Deprotection Cocktail: Prepare a deprotection cocktail, for example, 95% TFA, 2.5% water, and 2.5% TIS.
-
Reaction: Add the deprotection cocktail to the dissolved conjugate and stir at room temperature for 1-2 hours.
-
Work-up: Remove the solvent and excess TFA under reduced pressure.
-
Purification: Purify the deprotected conjugate using an appropriate method such as HPLC or SEC.
Visualizations
References
- 1. t-Boc-N-amido-PEG9-amine Datasheet DC Chemicals [dcchemicals.com]
- 2. t-Boc-N-Amido-PEG-amine | AxisPharm [axispharm.com]
- 3. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 10. allumiqs.com [allumiqs.com]
- 11. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 12. Protocol for Protein PEGylation [jenkemusa.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc-amido-PEG9-amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success of reactions involving Boc-amido-PEG9-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It features a nine-unit polyethylene glycol (PEG) spacer, which increases hydrophilicity and solubility in aqueous media.[1] One end of the PEG chain is terminated with a primary amine, while the other end has a Boc-protected amine. This structure allows for a two-stage conjugation strategy. The free amine can be reacted first, and then the Boc-group can be removed under acidic conditions to reveal a second primary amine for subsequent reactions.[1][2] This makes it a valuable tool in bioconjugation, targeted drug delivery, and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and PROTACs.
Q2: What are the key reactions involving this compound?
There are two primary reaction types:
-
Amine Coupling Reaction: The free primary amine reacts with an electrophilic group, such as an N-hydroxysuccinimide (NHS) ester or an activated carboxylic acid, to form a stable amide bond.[3]
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the other end of the linker using acidic conditions, typically with trifluoroacetic acid (TFA), to expose a new primary amine for further conjugation.[1][4]
Q3: How should I store and handle this compound to ensure its stability?
To maintain the integrity of the reagent, it should be stored at -20°C in a desiccated environment, protected from moisture and light.[1] Before use, it is advisable to allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent.
Troubleshooting Guide: Low Reaction Yields
Low yields are a common challenge in multi-step synthesis. This guide provides a systematic approach to identifying and resolving common issues in this compound reactions.
Issue 1: Low Yield in Amine Coupling Reaction (e.g., with NHS Ester)
Possible Causes & Solutions:
-
Hydrolysis of NHS Ester: NHS esters are moisture-sensitive and can hydrolyze in aqueous buffers, rendering them inactive. The rate of hydrolysis increases significantly with higher pH.[5]
-
Solution: Always use freshly prepared or properly stored reagents. Prepare stock solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use. Perform the reaction promptly after adding the NHS ester to the aqueous buffer.[5]
-
-
Suboptimal pH: The reaction between a primary amine and an NHS ester is most efficient at a pH between 7.2 and 8.5.[5] A common recommendation is a pH of 8.3-8.5.[6] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester is accelerated.[6]
-
Solution: Ensure your reaction buffer is within the optimal pH range. Use amine-free buffers like PBS, HEPES, or borate buffer.[6]
-
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with the NHS ester, reducing the yield.[6]
-
Solution: Use buffers that do not contain primary amines. If your substrate is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
-
Incorrect Molar Ratio of Reactants: An insufficient molar excess of the NHS ester can lead to incomplete conjugation.
-
Solution: A 10- to 20-fold molar excess of the NHS ester over the amine is often recommended to achieve a satisfactory degree of labeling, though the optimal ratio may vary.[6]
-
Issue 2: Incomplete Boc Deprotection
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid. If the acid is too weak or its concentration too low, the reaction may not go to completion.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times may not be sufficient for complete removal of the Boc group.
-
Side Reactions (Alkylation): The acidic conditions for Boc deprotection generate a reactive tert-butyl cation. This cation can alkylate sensitive nucleophilic residues in your molecule (e.g., tryptophan, methionine).[8]
-
Solution: The addition of scavengers, such as triisopropylsilane (TIS) or water, to the deprotection cocktail can help to quench the tert-butyl cation and prevent these side reactions.
-
Data Presentation
Table 1: Effect of pH on NHS Ester Conjugation Yield
| pH | Relative Yield (%) | Remarks |
| 6.5 | Low | The amine is significantly protonated, which reduces its nucleophilicity.[6] |
| 7.4 | Moderate | This is a good starting point that balances amine reactivity and the stability of the NHS ester.[6] |
| 8.3-8.5 | High | This is the optimal range for maximizing the reaction between the deprotonated amine and the NHS ester.[6] |
| > 9.0 | Decreasing | The rate of NHS ester hydrolysis increases significantly, which reduces the amount of active reagent available for the reaction.[6] |
Table 2: Effect of Molar Ratio on NHS Ester Conjugation Yield
| Molar Excess of NHS Ester | Expected Degree of Labeling | Remarks |
| 1-5 fold | Low to Moderate | May be sufficient for highly reactive amines or when a low degree of labeling is desired.[6] |
| 10-20 fold | Moderate to High | A commonly used range to achieve a good yield without an excessive use of the reagent.[6] |
| > 20 fold | High | May be necessary for less reactive amines, but can increase the risk of side reactions and makes purification more challenging.[6] |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to an NHS Ester
-
Reagent Preparation:
-
Dissolve the amine-modified molecule (your substrate) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Immediately before use, dissolve the this compound in the same reaction buffer.
-
Prepare a concentrated stock solution of the NHS ester in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the NHS ester solution.
-
The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to avoid precipitation of biomolecules.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 50-100 mM.[6]
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate using standard techniques such as dialysis, size-exclusion chromatography (SEC), or HPLC to remove unreacted reagents and byproducts.
-
Protocol 2: General Procedure for Boc Deprotection
-
Preparation:
-
Dissolve the Boc-protected PEG conjugate in anhydrous dichloromethane (DCM) in a glass vial.
-
-
Deprotection Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your molecule is sensitive to alkylation, include a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue to stir for an additional 1-3 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[8]
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting product will be the amine as its TFA salt. If the free amine is required, dissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate solution to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
-
Visualizations
Caption: A typical two-stage experimental workflow for using this compound.
Caption: A logical workflow for troubleshooting low yield in amine coupling reactions.
References
- 1. WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents [patents.google.com]
- 2. broadpharm.com [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. 811442-84-9 Cas No. | t-Boc-N-amido-PEG4-Amine | Apollo [store.apolloscientific.co.uk]
- 8. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
managing solubility issues of conjugates during purification
Welcome to the technical support center for managing solubility issues of bioconjugates. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to conjugate precipitation and aggregation during purification.
Frequently Asked Questions (FAQs)
Q1: Why are solubility issues so common with bioconjugates like Antibody-Drug Conjugates (ADCs)?
A1: Solubility issues are prevalent due to the fundamental changes in the molecule's physicochemical properties upon conjugation. Key causes include:
-
Increased Hydrophobicity: Many cytotoxic payloads and linkers are hydrophobic. Covalently attaching them to a protein, such as an antibody, increases the overall hydrophobicity of the conjugate, promoting self-association and aggregation to minimize exposure to the aqueous environment.[1][2]
-
Conjugation Process Stress: The chemical conditions during conjugation, including the use of organic co-solvents, non-optimal pH, or elevated temperatures, can induce conformational stress on the protein. This can expose previously buried hydrophobic regions, leading to aggregation.[1][2]
-
Structural Instability: The attachment of payloads can disrupt the native structure of the protein, leading to conformational or colloidal instability, which are primary drivers of aggregation.[1][3]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the solubility of a conjugate?
A2: The Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules attached to a single antibody, is a critical factor. A higher DAR generally leads to increased hydrophobicity of the ADC. This heightened hydrophobicity increases the propensity for intermolecular interactions and aggregation as the hydrophobic payloads associate with each other.[2]
Q3: Can the choice of linker and payload affect ADC aggregation?
A3: Absolutely. The physicochemical properties of the linker and the attached payload are significant contributors. Hydrophobic or lipophilic payloads and linkers increase the likelihood of forming aggregates to shield these components from the aqueous solution.[1] These initial aggregate nuclei can grow into larger, less soluble species, potentially leading to precipitation.[1]
Q4: What are the primary consequences of conjugate aggregation during purification?
A4: Conjugate aggregation is a critical quality attribute that must be controlled. Its consequences can be severe:
-
Loss of Efficacy: Aggregated species may have reduced ability to bind to their target, leading to a loss of therapeutic efficacy.[2][3]
-
Altered Pharmacokinetics: High-molecular-weight (HMW) species are often cleared more rapidly from circulation, altering the drug's pharmacokinetic profile.[2]
-
Potential for Immunogenicity: Aggregates can be recognized as foreign by the immune system, potentially inducing an unwanted immunogenic response in patients.[2]
-
Manufacturing Challenges: Aggregation can lead to low recovery yields during purification, column fouling, and difficulties in formulation.[4][5]
Troubleshooting Guides
This section addresses specific problems of aggregation or precipitation that you may encounter during the purification workflow.
Issue 1: Conjugate Precipitates During a Chromatography Step (e.g., SEC, IEX)
-
Problem: You observe sample precipitation in the loading loop, at the top of the column, or notice a significant loss of product during a chromatography run.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for conjugate precipitation in chromatography.
-
Detailed Solutions
-
Optimize Buffer pH: The solubility of proteins is minimal at their isoelectric point (pI). Ensure your buffer pH is at least one unit above or below the conjugate's pI.[4]
-
Increase Ionic Strength: Low salt concentrations can lead to aggregation. Increasing the ionic strength of your buffers (e.g., adding 150 mM NaCl) can help maintain protein solubility.[4]
-
Reduce Sample Concentration: High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[1] Try diluting your sample before loading it onto the column.[4]
-
Add Solubilizing Excipients: Certain additives can significantly improve solubility and prevent aggregation. See the data table below for common examples.
-
Ensure Proper Column Equilibration: To prevent non-specific binding to the column matrix, which can cause peak tailing and low recovery, ensure the column is fully equilibrated with the running buffer.[4]
-
Issue 2: Low Recovery or Aggregation During Diafiltration/Buffer Exchange (TFF/Dialysis)
-
Problem: The conjugate precipitates or forms aggregates during a buffer exchange step, leading to low yield and high levels of HMW species.
-
Possible Causes & Solutions
-
Suboptimal Final Buffer: The target buffer may lack the necessary components to keep the conjugate soluble. The pH, ionic strength, or absence of stabilizing excipients can be the cause.[2][4]
-
Solution: Before performing a large-scale buffer exchange, screen a variety of potential formulation buffers at a small scale. Assess the stability of the conjugate in each buffer after a short incubation.
-
-
High Shear Stress (TFF): The pumping action in Tangential Flow Filtration (TFF) can create shear stress, which may lead to protein denaturation and aggregation.[4]
-
Solution: Optimize the pump speed to minimize shear stress. If possible, perform the TFF at a lower cross-flow rate.[4]
-
-
Over-Concentration: Attempting to reach a very high final protein concentration can push the conjugate beyond its solubility limit.[4]
-
Solution: Avoid concentrating to excessively high levels. If a high concentration is required, ensure the formulation buffer is fully optimized with stabilizing excipients.[4]
-
-
Membrane Interactions: The conjugate may be binding non-specifically to the filtration membrane.
-
Solution: Use membranes made from low-protein-binding materials, such as regenerated cellulose.[4]
-
-
Data Presentation: Enhancing Conjugate Solubility
The tables below summarize common additives and purification parameters that can be modulated to improve the solubility of conjugates.
Table 1: Common Excipients and Additives for Improving Conjugate Solubility
| Additive/Excipient | Typical Concentration | Mechanism of Action | Key Considerations |
| Arginine | 50 mM - 0.5 M | Suppresses protein aggregation and increases solubility by interacting with hydrophobic patches on the protein surface.[5][6] | Can interfere with some downstream assays. Effective for many mAbs and ADCs. |
| Polysorbates (Tween 20/80) | 0.01% - 0.1% | Non-ionic surfactants that prevent surface-induced aggregation and stabilize proteins.[7] | Must be compatible with downstream applications and analytics. |
| Sugars (Sucrose, Trehalose) | 1% - 10% (w/v) | Act as cryo- and lyoprotectants, stabilizing the native protein structure through preferential exclusion. | Can increase viscosity at higher concentrations. |
| Ammonium Sulfate | Varies | Can be used to exploit solubility differences for purification. Charged polymer conjugates can remain soluble even at 100% saturation.[8][9][10] | Primarily used for precipitation-based purification steps, not typically in final formulations. |
| Organic Co-solvents (DMSO, DMF) | <10% (v/v) | Can help solubilize highly hydrophobic payloads during the conjugation reaction.[11][12] | Must be removed during purification as they can denature the protein.[11][12] |
Table 2: Impact of Key Purification Parameters on Conjugate Solubility
| Parameter | Impact on Solubility & Aggregation | General Recommendation |
| pH | Minimal solubility near the isoelectric point (pI).[4] Low pH elution from Protein A columns can induce aggregation.[5][13] | Maintain buffer pH at least 1 unit away from the conjugate's pI.[4] Use milder elution conditions when possible. |
| Ionic Strength | Low ionic strength can reduce solubility. High salt is used to promote binding in Hydrophobic Interaction Chromatography (HIC).[14][15] | Use a sufficient salt concentration (e.g., 150 mM NaCl) in buffers like PBS to maintain solubility.[4] Optimize salt type and concentration for HIC. |
| Temperature | Elevated temperatures can cause thermal stress, leading to denaturation and aggregation.[1] Hydrophobic interactions typically strengthen at higher temperatures.[15] | Perform purification steps at reduced temperatures (e.g., 4°C) where possible, unless it negatively impacts the separation mechanism (like in HIC). |
| Protein Concentration | Higher concentrations increase the probability of intermolecular interactions, which can lead to aggregation.[1][4] | Avoid excessive concentration. If high concentrations are necessary, ensure the formulation buffer is robust. |
Key Experimental Protocols
Protocol 1: Purification of a Hydrophobic Conjugate via Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity and is an excellent technique for purifying ADCs and removing aggregates.[14][15]
-
Workflow Diagram
Caption: Standard experimental workflow for HIC purification.
-
Methodology
-
Buffer Preparation:
-
Column Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, Octyl). Phenyl resins are commonly used for ADCs.[15]
-
Sample Preparation: Exchange the conjugate into Buffer A or add salt to the sample to match the Buffer A concentration. Filter the sample (0.22 µm) to remove any initial precipitates.
-
Equilibration: Equilibrate the HIC column with at least 5-10 column volumes (CVs) of Buffer A.
-
Loading: Load the prepared sample onto the column at a controlled flow rate.
-
Wash: Wash the column with 3-5 CVs of Buffer A to remove any unbound impurities.
-
Elution: Elute the bound conjugate by applying a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CVs. More hydrophobic species (like higher DAR species or aggregates) will elute later in the gradient (at lower salt concentrations).[15]
-
Fraction Analysis: Collect fractions and analyze them by SDS-PAGE and Size Exclusion Chromatography (SEC) to identify those containing the pure, monomeric conjugate.
-
Protocol 2: Dialysis for Buffer Exchange
Dialysis is a common and gentle method for buffer exchange, suitable for removing small molecule impurities and transferring the conjugate into its final formulation buffer.
-
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for antibodies.
-
Dialysis Buffer: The final desired buffer for the conjugate (e.g., Phosphate Buffered Saline, pH 7.4).[4] Ensure its pH and ionic strength are optimal for solubility.[4]
-
Stir plate and stir bar.
-
Beaker or container large enough to hold at least 100 times the sample volume.
-
-
Procedure:
-
Prepare Tubing/Cassette: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water to remove preservatives).
-
Load Sample: Carefully load the conjugate solution into the dialysis tubing/cassette, avoiding the introduction of air bubbles. Securely close the ends with clips or seal the ports.
-
Perform Dialysis:
-
Place the loaded dialysis device into the container with the dialysis buffer. Ensure the device is fully submerged.
-
Place the container on a stir plate and add a stir bar. Stir gently at 4°C.
-
The volume of the dialysis buffer should be at least 100-fold greater than the sample volume for efficient exchange.
-
-
Buffer Changes: For optimal results, perform at least two to three buffer changes. Dialyze for at least 4 hours for the first change, followed by two more changes with an overnight dialysis for the final step.
-
Sample Recovery: Carefully remove the dialysis device from the buffer. Recover the conjugate sample into a sterile tube. Check for any signs of precipitation.
-
Confirmation: Measure the protein concentration and analyze the sample by SEC-HPLC to confirm that no aggregation occurred during the process.
-
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 6. [PDF] A simple method for improving protein solubility and long-term stability. | Semantic Scholar [semanticscholar.org]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. Transforming protein-polymer conjugate purification by tuning protein solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transforming protein-polymer conjugate purification by tuning protein solubility. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 10. Transforming protein-polymer conjugate purification by tuning protein solubility - APS March Meeting 2020 [archive.aps.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Purification Techniques: Influencing Factors and Applications of Hydrophobic Interaction Chromatography Resin - Bio-Link [biolink.com]
- 16. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation of Protein-PEG Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues during the PEGylation of proteins. The following information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I observe immediate precipitation or turbidity upon adding the activated PEG reagent to my protein solution. What is the likely cause and how can I fix it?
A1: This rapid aggregation is often due to suboptimal reaction conditions that promote immediate protein self-association.
Possible Causes:
-
High Protein Concentration: Elevated protein concentrations increase the proximity of molecules, facilitating intermolecular interactions and aggregation.[1][2]
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer may be close to the protein's isoelectric point (pI), minimizing electrostatic repulsion between protein molecules.[2][3]
Troubleshooting Steps:
-
Reduce Protein Concentration: Attempt the conjugation reaction at a lower protein concentration (e.g., <5 mg/mL).[2]
-
Optimize Buffer Conditions: Screen a range of buffer pH values and ionic strengths to identify conditions where the protein exhibits maximum stability.[1] It is advisable to work at a pH sufficiently far from the protein's pI.[3]
-
Stepwise Reagent Addition: Instead of adding the entire volume of the activated PEG reagent at once, introduce it in smaller aliquots over time. This can prevent localized high concentrations of the reagent that may trigger rapid precipitation.[4]
Q2: My protein-PEG conjugate appears soluble initially, but forms aggregates over time during the reaction. What could be happening?
A2: Delayed aggregation suggests that the reaction conditions are slowly inducing protein unfolding or instability.
Possible Causes:
-
Protein Unfolding: The reaction conditions may be gradually causing the protein to unfold, exposing hydrophobic regions that can lead to aggregation.[2]
-
Intermolecular Cross-linking: If you are using a bifunctional PEG linker, it can physically connect multiple protein molecules, resulting in the formation of large aggregates.[1] Even monofunctional PEG reagents can contain bifunctional impurities.[1]
Troubleshooting Steps:
-
Lower Reaction Temperature: Performing the reaction at a lower temperature, such as 4°C, can slow down both the PEGylation reaction and potential aggregation pathways.[1]
-
Add Stabilizing Excipients: Incorporate stabilizers like sugars (sucrose, trehalose), polyols (sorbitol, glycerol), or amino acids (arginine, glycine) into the reaction buffer to enhance protein stability.[1][2]
-
Verify PEG Reagent Quality: Confirm the purity of your PEG reagent, particularly the content of bifunctional impurities if you are using a monofunctional PEG.[1]
-
Optimize PEG:Protein Ratio: Reduce the molar excess of the PEG reagent to minimize the chances of intermolecular cross-linking.[1]
Q3: My purified protein-PEG conjugate is prone to aggregation during storage. How can I improve its stability?
A3: Aggregation during storage is often a formulation challenge related to the long-term stability of the conjugate.
Possible Causes:
-
Inappropriate Formulation Buffer: The storage buffer may not be optimal for maintaining the stability of the PEGylated protein.[3]
-
Suboptimal Storage Conditions: Factors like temperature, freeze-thaw cycles, and exposure to light can destabilize the conjugate.[3]
Troubleshooting Steps:
-
Screen Formulation Buffers: Evaluate a range of buffer conditions (pH, ionic strength) to find the most suitable formulation for long-term stability.[3]
-
Incorporate Stabilizing Excipients: Test the effect of various stabilizers, such as sugars, amino acids, and surfactants (e.g., Polysorbate 20/80), on reducing aggregation during storage.[3]
-
Optimize Storage Conditions: Assess the impact of storage temperature and consider lyophilization with appropriate cryoprotectants for long-term storage.[3]
Data Presentation: Optimizing Reaction Conditions
Systematic screening of reaction parameters is crucial to minimize aggregation. The following table summarizes key parameters and their typical ranges for optimization.[4]
| Parameter | Recommended Range | Rationale |
| Temperature | 4°C to 25°C | Lower temperatures can slow the reaction rate, potentially favoring intramolecular modification and reducing aggregation.[4] |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations decrease the likelihood of intermolecular interactions that lead to aggregation.[4] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A high molar excess of PEG can lead to over-labeling and aggregation; titration is necessary to find the optimal balance.[4] |
| pH | 6.0 - 8.0 | The optimal pH depends on the specific protein and conjugation chemistry. A pH screen is recommended to find conditions of maximum protein stability.[4] |
The following table provides examples of commonly used stabilizing excipients and their recommended concentrations.[4]
| Excipient | Recommended Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Stabilizes the native conformation of the protein through preferential exclusion.[4] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[4] |
| Glycine | 50-100 mM | Known to suppress protein aggregation.[4] |
| Polysorbate 20 | 0.01-0.05% (v/v) | A non-ionic surfactant that can prevent surface-induced aggregation.[4] |
| Glycerol | 5-20% (v/v) | A polyol that can act as a protein stabilizer.[4] |
Experimental Protocols
Protocol 1: Analysis of Protein-PEG Conjugate Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume, making it an excellent technique for quantifying monomers, dimers, and higher-order aggregates.[4][5]
-
Materials:
-
Purified protein-PEG conjugate sample
-
SEC column appropriate for the molecular weight range of the protein and its conjugates
-
HPLC or UPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline)
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Centrifuge the protein-PEG conjugate sample at high speed (e.g., 14,000 x g) for 5-10 minutes to remove any large, insoluble aggregates.[4]
-
Inject the supernatant onto the equilibrated SEC column.[4]
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomeric conjugate and any high molecular weight species (aggregates) to determine the percentage of aggregation.[4]
-
Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[4][6]
-
Materials:
-
Protein-PEG conjugate sample
-
DLS instrument
-
Low-volume cuvette
-
Syringe filters (for sample clarification)
-
-
Procedure:
-
Filter the protein-PEG conjugate sample through a low protein-binding syringe filter (e.g., 0.22 µm) to remove dust and large particulates.
-
Transfer the filtered sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement to acquire data on the intensity fluctuations of scattered light.
-
The instrument's software will analyze the data to calculate the particle size distribution (hydrodynamic radius) and the polydispersity index (PDI). An increase in the average particle size or a high PDI can indicate the presence of aggregates.[3]
-
Protocol 3: Assessment of PEGylation and Aggregation by SDS-PAGE
SDS-PAGE separates proteins based on their molecular weight and can be used to visualize the products of a PEGylation reaction and identify high molecular weight aggregates.[7]
-
Materials:
-
Protein-PEG conjugate sample
-
Unmodified protein control
-
Polyacrylamide gels
-
SDS-PAGE running buffer and sample loading buffer
-
Protein molecular weight standards
-
Coomassie blue or other protein stain
-
Electrophoresis apparatus and power supply
-
-
Procedure:
-
Prepare samples by mixing the protein-PEG conjugate and the unmodified protein control with sample loading buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins (note: some PEG-protein linkages may be heat-labile).[8]
-
Load the samples and molecular weight standards onto the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie blue and then destain to visualize the protein bands.
-
Compare the band patterns of the PEGylated sample to the unmodified control. Successful PEGylation will result in a shift to a higher apparent molecular weight. High molecular weight bands that fail to enter the resolving gel may indicate the presence of aggregates.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Reaction Progress Monitoring
Welcome to the Technical Support Center for Analytical Methods in Reaction Monitoring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to monitoring the progress of chemical reactions.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments using various analytical techniques.
Thin-Layer Chromatography (TLC)
Question: My spots are streaking or elongated on the TLC plate. What should I do?
Answer: Streaking or elongated spots on a TLC plate can be caused by several factors. Here are the common causes and their solutions:
-
Sample Overload: You may have spotted too much of your sample on the plate.[1] Prepare a more diluted sample solution and spot a smaller amount.
-
Compound Sensitivity:
-
High Polarity: If your compound is highly polar, it may interact too strongly with the silica gel. Consider using a reverse-phase TLC plate (like C18-functionalized silica).[1]
-
Inadequate Drying: Ensure the spot is completely dry before developing the plate.
Question: My spots are not visible on the TLC plate after development. What could be the reason?
Answer: If your spots are not visible, it could be due to the following reasons:
-
Non-UV Active Compound: Your compound may not be UV-active. Try using a different visualization method, such as staining.[1]
-
Sample Too Dilute: Your sample may be too dilute. Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to evaporate between applications.[1]
-
Volatile Compound: Your compound might be volatile and could have evaporated from the plate during development or drying.[1]
-
Improper Solvent Level: Ensure the solvent level in the developing chamber is below the spotting line on the TLC plate to prevent the sample from dissolving into the solvent reservoir.[1]
Question: The Rf values of my reactant and product are very similar. How can I improve the separation?
Answer: When the Rf values are too close, it's difficult to monitor the reaction progress. Here are some solutions:
-
Change the Solvent System: Experiment with different solvent systems to improve separation. Try varying the polarity of the mobile phase.[2]
-
Use a Cospot: A "cospot" is where the reaction mixture is spotted directly on top of the starting material spot. This helps to identify if the reactant is truly consumed, especially when Rf values are similar.[3]
-
2D TLC: Run a 2D TLC. First, develop the plate in one solvent system, then rotate it 90 degrees and develop it in a second solvent system. This can help to separate compounds with similar Rf values in a single solvent system.[2]
-
Staining: Some staining agents can produce different colors for different compounds, which can help in distinguishing between the reactant and the product even if their Rf values are close.[2]
High-Performance Liquid Chromatography (HPLC)
Question: I am observing poor peak resolution in my HPLC chromatogram. How can I fix this?
Answer: Poor peak resolution is a common issue in HPLC. Here are some troubleshooting steps:
-
Optimize the Mobile Phase:
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time. You need to find a balance between speed and efficiency.[4]
-
Select the Right Column:
-
Control the Temperature: Use a column oven to maintain a stable temperature, which can improve reproducibility and resolution.[4]
Question: The baseline in my HPLC chromatogram is drifting or noisy. What is causing this?
Answer: Baseline instability can interfere with peak detection and integration. The common causes include:
-
Temperature Fluctuations: Ensure a stable laboratory environment and use a column oven.[4]
-
Contaminated Mobile Phase: Use high-purity solvents and filter the mobile phase before use.[4]
-
Instrument Contamination: Regularly clean the detector, pump, and tubing to reduce background noise.[4]
-
Column Bleed: This can be caused by using a column at a temperature or pH outside its recommended range.[5]
Question: My peak shapes are tailing or fronting. What should I do?
Answer: Asymmetrical peaks can affect the accuracy of quantification. Here are some potential solutions:
-
Column Overloading: Use a lower sample concentration or a split injection.[6]
-
Active Sites on the Column: There might be active sites on the column that are interacting with your analyte. Conditioning the column at a higher temperature might help.[6]
-
Improper Sample Vaporization: This is more relevant for GC but can be a factor in some HPLC applications. Ensure proper sample preparation.[6]
-
Contaminated Sample or Column: Ensure your sample is clean and that the column is not degraded or contaminated.[6]
Gas Chromatography (GC)
Question: I am seeing ghost peaks or carryover in my GC chromatogram. What is the source?
Answer: Ghost peaks are peaks that appear in a chromatogram at unexpected times. Common causes include:
-
Contaminated Syringe: The syringe may be contaminated with a previous sample. Clean the syringe thoroughly between injections.
-
Septum Bleed: The septum at the injector port can degrade at high temperatures, releasing volatile compounds. Use a high-quality, low-bleed septum and replace it regularly.[7]
-
Column Contamination: Impurities can accumulate at the head of the column. Baking out the column at a high temperature can help remove these contaminants.[6]
-
Carryover from a Previous Injection: A highly concentrated sample can leave residues in the injector or column. Inject a solvent blank to check for carryover.
Question: My retention times are shifting. Why is this happening?
Answer: Inconsistent retention times can make peak identification difficult. The likely causes are:
-
Fluctuations in Carrier Gas Flow Rate: Check the carrier gas supply and ensure the pressure regulators are functioning correctly. "Pressure creep" can occur as a gas cylinder empties, leading to an increase in flow rate.[8]
-
Changes in Column Temperature: Ensure the oven temperature is stable and reproducible.[7]
-
Leaks in the System: Check for leaks at the injector, detector, and column fittings.[7]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention times.
Question: I am observing a drifting or unstable baseline in my GC analysis. What are the possible causes?
Answer: An unstable baseline can be caused by several factors:
-
Column Bleed: The stationary phase is degrading and eluting from the column. This is more pronounced at higher temperatures. Conditioning the column or replacing it may be necessary.[6]
-
Contaminated Detector: The detector may be contaminated. Cleaning the detector can resolve this issue.[7]
-
Gas Leaks: Leaks in the system can introduce air, leading to an unstable baseline.[7]
-
Impure Carrier Gas: Ensure you are using a high-purity carrier gas and that the gas traps are functioning correctly.[7]
Frequently Asked Questions (FAQs)
This section addresses general questions about various analytical techniques for reaction monitoring.
1. What is the purpose of reaction monitoring?
Reaction monitoring is crucial during both the research and manufacturing phases of chemical and pharmaceutical development. In R&D, it helps in optimizing reaction conditions to improve product yield and purity. In manufacturing, it ensures that the reaction is progressing as expected, which is vital for process safety, cost-effectiveness, and reliability.[9]
2. Which analytical technique is best for monitoring my reaction?
The choice of analytical technique depends on the specific characteristics of your reaction and the compounds involved. Here's a general guide:
-
Thin-Layer Chromatography (TLC): A quick, simple, and inexpensive qualitative technique ideal for rapid screening and monitoring the progress of many organic reactions.[10][11]
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique suitable for a wide range of compounds, especially those that are non-volatile or thermally unstable.
-
Gas Chromatography (GC): Ideal for volatile and thermally stable compounds.[12]
-
UV-Vis Spectroscopy: Useful for reactions where the reactants or products have a significant absorbance in the UV-Visible region. The absorbance is directly proportional to the concentration.[9][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is inherently quantitative, making it excellent for identifying reactants, products, and by-products in organic reactions.[9]
-
Mass Spectrometry (MS): Can be used for real-time monitoring and provides information about the molecular weight of the components in the reaction mixture.[14][15]
3. What are in-situ reaction monitoring techniques?
In-situ techniques allow for the analysis of a reaction as it is happening, directly within the reaction vessel, without the need to withdraw a sample.[16] This is particularly advantageous for:
-
Studying transient and unstable intermediates.[17]
-
Real-time tracking of reaction progress.[17]
-
Reactions involving expensive or limited reagents where taking multiple samples is not feasible.[17]
Common in-situ techniques include Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and specialized probes for UV-Vis and NMR spectroscopy.[17][18]
4. How can I quantify the progress of my reaction using TLC?
While TLC is primarily a qualitative technique, it can be adapted for quantitative analysis. One method involves using a densitometer to measure the intensity of the spots on the TLC plate. Another approach is to use image analysis software to convert the visual information from the TLC plate into quantitative data, allowing for the calculation of conversion percentages and reaction rates.[19]
5. When should I choose an in-situ monitoring technique over traditional off-line analysis?
You should consider an in-situ technique when:
-
The reaction involves unstable intermediates that might decompose upon sampling.[17]
-
You need real-time data to make immediate decisions about the reaction conditions.[17]
-
The reaction is sensitive to changes in the environment, and removing a sample could alter the reaction's progress.
-
You are working with a limited volume of reactants and cannot afford to take multiple samples for off-line analysis.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
Objective: To qualitatively monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products.
Materials:
-
TLC plates (e.g., silica gel 60 F254)[10]
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary tubes for spotting[3]
-
Pencil
-
Ruler
-
Mobile phase (solvent system)
-
UV lamp[10]
-
Staining solution and heating plate (if necessary)
-
Samples:
-
Starting material (reactant)
-
Reaction mixture at different time points
-
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere inside to become saturated with solvent vapors.[3][11]
-
Prepare the TLC Plate:
-
Spot the Plate:
-
Using a capillary tube, spot a small amount of the starting material solution on the leftmost dot.[3]
-
Spot the starting material again on the middle dot.[3]
-
Using a fresh capillary tube, spot the reaction mixture on the rightmost dot and also on top of the starting material spot in the middle (the cospot).[3] Ensure the spots are small and do not spread into each other.[3]
-
-
Develop the Plate:
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.[20]
-
Cover the chamber and allow the solvent to move up the plate via capillary action.[20]
-
Remove the plate when the solvent front is about 1 cm from the top.[20] Immediately mark the solvent front with a pencil.[20]
-
-
Visualize the Spots:
-
Analyze the Results:
-
Compare the spots from the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.[21]
-
The cospot helps to confirm the identity of the starting material in the reaction mixture.[3]
-
Calculate the Rf (retention factor) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Protocol 2: Monitoring a Reaction by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively monitor the progress of a chemical reaction by measuring the concentration of reactants and products over time.
Materials:
-
HPLC system (pump, injector, column, detector)
-
Appropriate HPLC column
-
Mobile phase (HPLC-grade solvents)
-
Standard solutions of reactants and products of known concentrations
-
Reaction mixture at different time points
-
Syringes and filters for sample preparation
Procedure:
-
Method Development (if not already established):
-
Select an appropriate HPLC column and mobile phase to achieve good separation of the reactants and products.
-
Optimize the flow rate, column temperature, and detector wavelength.[4]
-
-
Prepare Standard Solutions and Calibration Curve:
-
Prepare the HPLC System:
-
Purge the pump with the mobile phase to remove any air bubbles.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation and Analysis:
-
At various time intervals during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or adding a quenching agent).
-
Dilute the aliquot with a suitable solvent.
-
Filter the diluted sample through a syringe filter to remove any particulate matter.[22]
-
Inject a known volume of the filtered sample into the HPLC system.[22]
-
-
Data Analysis:
-
Record the chromatogram and integrate the peak areas for the reactant and product.
-
Using the calibration curves, determine the concentration of the reactant and product in the injected sample at each time point.
-
Plot the concentration of the reactant and product as a function of time to monitor the reaction progress.
-
Data Presentation
Table 1: Common Solvent Systems for TLC of Organic Compounds
| Polarity of Compound | Example Solvent Systems (v/v) |
| Non-polar | Hexane, Pentane |
| Moderately Non-polar | 10-30% Ethyl Acetate in Hexane |
| Moderately Polar | 50-70% Ethyl Acetate in Hexane |
| Polar | 5-10% Methanol in Dichloromethane |
| Very Polar | 10-20% Methanol in Dichloromethane with 1% Acetic Acid |
Table 2: Troubleshooting HPLC Peak Shape Issues
| Symptom | Possible Cause | Recommended Action |
| Peak Tailing | Column overload | Decrease sample concentration |
| Active sites on column | Use a different column or add a competing base/acid to the mobile phase | |
| Contaminated column | Flush or replace the column | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the mobile phase |
| Column overload | Decrease sample concentration | |
| Split Peaks | Clogged frit or void in the column | Replace the frit or the column |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the mobile phase |
Visualizations
Troubleshooting Workflow Diagrams
Caption: Troubleshooting workflow for common TLC issues.
Caption: Troubleshooting workflow for common HPLC problems.
References
- 1. silicycle.com [silicycle.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. News - How to Optimize HPLC Analysis and Improve Laboratory Efficiency [mxchromasir.com]
- 5. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 11. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 15. Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. mt.com [mt.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Reaction Monitoring | Bruker [bruker.com]
- 19. researchgate.net [researchgate.net]
- 20. LabXchange [labxchange.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. static.igem.org [static.igem.org]
impact of pH on the stability of Boc-amido-PEG9-amine conjugates
This technical support guide is designed for researchers, scientists, and drug development professionals to provide answers and troubleshooting for issues related to the pH stability of Boc-amido-PEG9-amine conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound conjugates concerning pH?
A1: The stability of this compound is primarily influenced by two functional groups that are sensitive to pH:
-
The N-terminal tert-butyloxycarbonyl (Boc) group: This protecting group is highly sensitive to acidic conditions and will be cleaved to reveal a primary amine.[1][2] It is, however, generally stable under basic and nucleophilic conditions.[1][2]
-
The internal amide bond: Amide bonds are known for their high stability due to resonance.[3] However, they can undergo hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the conjugate.[2][3]
Q2: In what pH range is a this compound conjugate considered stable?
A2: For general short-term handling and in aqueous solutions, a pH range between 4 and 9 is recommended to maintain the integrity of the molecule.[2] Within this range, both the Boc group and the amide linkage exhibit good stability. For long-term storage, it is best to store the compound as a solid at -20°C or as a solution at -80°C.[2][4]
Q3: What happens to the conjugate below pH 4?
A3: Below pH 4, the Boc group becomes highly labile. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly and completely remove the Boc group, exposing the primary amine.[2][5][6] This is a standard procedure for deprotection but represents degradation if it occurs unintentionally.[7][8]
Q4: Is the conjugate stable at high pH (e.g., pH > 9)?
A4: While the Boc group is stable at high pH, the amide linkage becomes more susceptible to base-catalyzed hydrolysis as the pH increases significantly above 9.[9] This process is typically much slower than the acid-mediated deprotection of the Boc group but can become a concern during prolonged incubations at elevated pH and temperature.
Q5: Can the PEG9 linker itself degrade?
A5: The polyethylene glycol (PEG) chain is generally stable to hydrolysis but can be susceptible to oxidative degradation.[2] This is less dependent on pH and more on the presence of oxidizing agents and metal ions. It is advisable to use degassed solvents and avoid sources of oxidation.
Troubleshooting Guide
Problem: My analytical results (LC-MS, NMR) show a new species corresponding to the mass of the deprotected amine. What happened?
-
Likely Cause: Your conjugate has been exposed to acidic conditions. The Boc group is extremely sensitive to acid.[10]
-
Troubleshooting Steps:
-
Verify Solvent/Buffer pH: Ensure all solvents and buffers are free from acidic contamination. Use fresh, high-purity, neutral solvents.[2]
-
Check Reagent Purity: Confirm that other reagents in your mixture are not acidic or do not degrade to form acidic byproducts.
-
Review Storage: If stored in solution, ensure the solvent has not become acidic over time.
-
Problem: I am observing fragmentation of my conjugate into smaller PEG units during a long experiment.
-
Likely Cause: This suggests the hydrolysis of the internal amide bond.
-
Troubleshooting Steps:
-
Assess pH and Temperature: Amide hydrolysis is accelerated at very high or very low pH, especially in combination with elevated temperatures.[9]
-
Buffer Selection: Ensure you are using a suitable buffer to maintain the pH within the stable range (4-9).[2]
-
Reaction Time: For prolonged experiments outside the optimal pH range, consider the possibility of amide bond cleavage and analyze samples at intermediate time points.
-
Problem: The reactivity of the terminal amine seems low in my conjugation reaction.
-
Likely Cause: This is not a stability issue with the conjugate itself but is highly dependent on the reaction pH. The reactivity of a primary amine in nucleophilic reactions (e.g., with an NHS ester) is dependent on it being in its unprotonated, free-base form.
-
Troubleshooting Steps:
-
Optimize Reaction pH: For reactions like acylation with NHS esters, a pH of 7.2-8.5 is typically recommended to ensure a sufficient concentration of the deprotonated amine.[11]
-
Monitor Competing Reactions: Be aware that at higher pH values, competing reactions like the hydrolysis of an NHS ester are also accelerated.[12][13]
-
Data Summary
The stability of the key functional groups in this compound conjugates is summarized below.
| pH Range | Boc Group Stability | Amide Bond Stability | PEG Chain Stability | Overall Recommendation |
| < 4 (Acidic) | Highly Labile. Rapidly cleaved by strong acids.[6][8] | Susceptible to acid-catalyzed hydrolysis over time.[9] | Generally Stable | Avoid. Unintentional deprotection will occur. Suitable only for controlled Boc removal. |
| 4 - 9 (Neutral) | Stable. [2] | Highly Stable. [3] | Stable (protect from oxidation)[2] | Optimal Range. Recommended for storage, handling, and most conjugation reactions. |
| > 9 (Basic) | Stable. [1] | Susceptible to base-catalyzed hydrolysis over time.[9] | Generally Stable | Use with Caution. Avoid prolonged exposure, especially at elevated temperatures. |
Experimental Protocols
Protocol 1: pH Stability Assessment using LC-MS
This protocol allows for the quantitative assessment of conjugate stability over time at different pH values.
-
Buffer Preparation: Prepare a series of buffers at your desired pH values (e.g., pH 3, 5, 7.4, 9). Common buffers include citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).
-
Sample Preparation: Dissolve the this compound conjugate in each buffer to a final concentration of 1 mg/mL.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each sample into an LC-MS system to obtain a baseline chromatogram and mass spectrum.
-
Incubation: Incubate the remaining samples at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze by LC-MS.
-
Data Analysis:
-
Monitor the peak area of the parent compound over time. A decrease indicates degradation.
-
Identify any new peaks that appear in the chromatogram.
-
Analyze the mass spectra of new peaks to identify degradation products (e.g., deprotected amine, hydrolyzed fragments).
-
Protocol 2: Standard Boc Group Deprotection
This protocol describes the intentional and controlled removal of the Boc protecting group.
-
Dissolution: Dissolve the Boc-protected PEG conjugate in dichloromethane (DCM).[7]
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[5][7]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[11][14]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).[7]
-
The resulting TFA salt of the deprotected amine can often be used directly or neutralized by washing with a mild base (e.g., saturated aqueous sodium bicarbonate solution) to yield the free amine.[5]
-
Visualizations
Caption: Key degradation pathways for this compound at different pH values.
Caption: Experimental workflow for a typical pH stability study.
Caption: Troubleshooting logic for identifying the cause of conjugate degradation.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. t-Boc-N-amido-PEG23-amine, 198227-38-2 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. uregina.ca [uregina.ca]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
storage and stability issues of Boc-amido-PEG9-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of Boc-amido-PEG9-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize potential oxidation of the PEG chain. The container should be tightly sealed to prevent moisture absorption. For short-term storage, refrigeration at 2-8°C is acceptable for brief periods.
Q2: How should I handle this compound in the laboratory?
Before use, it is crucial to allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which can lead to hydrolysis. Handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Since PEG compounds can be hygroscopic, minimize their exposure to the atmosphere.
Q3: What solvents are compatible with this compound?
This compound is soluble in water, as well as in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[1] When preparing stock solutions, it is recommended to use anhydrous solvents and store them at -20°C for long-term use. Aliquoting stock solutions into single-use volumes is advisable to avoid repeated freeze-thaw cycles.
Q4: What are the primary stability concerns for this compound?
The two main stability concerns for this compound are the acid-lability of the Boc protecting group and the potential for oxidative degradation of the PEG backbone. The Boc group is susceptible to cleavage under acidic conditions.[2][3] The PEG chain can undergo oxidation, especially when exposed to air at elevated temperatures.[4]
Q5: Under what conditions is the Boc group cleaved?
The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under mild acidic conditions.[1][5] Reagents commonly used for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent.[6][7] The Boc group is generally stable to basic and nucleophilic conditions.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no reactivity of the primary amine | Degradation of the compound due to improper storage (exposure to moisture, air, or light). | Use a fresh vial of the reagent and ensure that proper storage conditions (-20°C, inert atmosphere) are maintained. |
| Incomplete Boc deprotection in a previous step (if applicable). | Optimize the Boc deprotection reaction conditions. Ensure complete removal of the protecting group using a suitable acidic reagent and monitor the reaction progress. | |
| Unexpected side products in reaction mixture | Partial cleavage of the Boc group during a reaction intended to be performed under neutral or basic conditions. | Ensure the reaction pH is not acidic. If necessary, buffer the reaction mixture to maintain a neutral or slightly basic pH. |
| Oxidative degradation of the PEG chain. | Use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to elevated temperatures. | |
| Difficulty in purifying the final PEGylated conjugate | Co-elution of the product with unreacted PEG reagent. | Employ a different purification technique. Size-exclusion chromatography (SEC) can be effective for separating the larger conjugate from the smaller unreacted PEG. Reversed-phase HPLC with an optimized gradient can also provide good separation. |
| The PEGylated product appears as a broad peak during chromatography. | This can be inherent to the polydispersity of some PEG reagents. Using a monodisperse PEG linker like this compound can help achieve sharper peaks. Optimizing chromatographic conditions, such as the mobile phase and gradient, may also improve peak shape. |
Stability Data Summary
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the general stability profile of Boc-protected amines and PEG compounds based on available literature.
| Condition | Effect on Boc Group | Effect on PEG Chain | General Recommendation |
| Acidic pH (<4) | Prone to cleavage.[2][6] | Generally stable. | Avoid acidic conditions unless Boc deprotection is intended. |
| Neutral pH (6-8) | Stable.[2] | Generally stable. | Ideal for most conjugation reactions involving the primary amine. |
| Basic pH (>9) | Stable.[2] | Generally stable. | Suitable for reactions where the Boc group needs to remain intact. |
| Elevated Temperature (>30°C) | Stable. | Susceptible to oxidative degradation, especially in the presence of oxygen.[4] | Avoid prolonged exposure to high temperatures. If heating is necessary, perform under an inert atmosphere. |
| -20°C (Recommended Storage) | Stable. | Stable. | Optimal for long-term storage to maintain compound integrity.[1] |
| Exposure to Air/Oxygen | Stable. | Can lead to oxidative degradation over time, accelerated by heat.[4] | Store under an inert gas (argon or nitrogen). |
| Exposure to Moisture | Stable. | Hygroscopic nature may lead to the presence of water, which could affect reactions. | Store in a tightly sealed container with a desiccant. Allow the vial to warm to room temperature before opening. |
Experimental Protocols
Protocol for Boc Deprotection
This protocol outlines a general procedure for the removal of the Boc protecting group to yield the free primary amine.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon source
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess of TFA to the solution with stirring. A common ratio is 20-50% TFA in DCM.
-
Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) to ensure complete deprotection.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or further purified as needed.
Protocol for Stability Assessment by HPLC
This protocol provides a framework for evaluating the stability of this compound under various conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of desired pH
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO).
-
Aliquot the stock solution into separate vials for each condition to be tested (e.g., different pH buffers, different temperatures).
-
Store the vials under the specified conditions.
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each vial.
-
Analyze the samples by HPLC to determine the percentage of intact this compound remaining.
-
Compare the peak area of the parent compound over time to assess its stability under each condition.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Researcher's Guide to Characterizing Boc-amido-PEG9-amine Conjugates: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of Boc-amido-PEG9-amine conjugates is a critical step in ensuring the quality, efficacy, and safety of PEGylated therapeutics. This guide provides a comprehensive comparison of key analytical techniques for characterizing these conjugates, complete with experimental protocols, quantitative data summaries, and workflow visualizations to aid in methodological selection and implementation.
Overview of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates, confirming not only the identity and purity of the molecule but also providing structural elucidation. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers unique insights into the molecular structure and purity of the conjugate.
Comparative Analysis of Key Techniques
The selection of an analytical technique is often guided by the specific information required. The following tables provide a comparative summary of the quantitative data and performance characteristics of each method.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Feature | ¹H NMR | ¹³C NMR |
| Objective | Provides information on the proton environment and structural connectivity. | Provides information on the carbon skeleton of the molecule. |
| Key Signals | Boc group: ~1.4 ppm (singlet, 9H)PEG backbone: ~3.6 ppm (multiplet)Amine protons: Variable | Boc C(CH₃)₃: ~28 ppmBoc C(CH₃)₃: ~80 ppmPEG backbone: ~70 ppmBoc C=O: ~155 ppm |
| Sample Prep | 5-10 mg dissolved in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] | 5-10 mg dissolved in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] |
Table 2: Mass Spectrometry (MS) Data
| Technique | Ionization Method | Key Information Provided |
| Electrospray Ionization (ESI) | Soft ionization | Accurate molecular weight determination of the conjugate. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization | Verification of the molecular weight of the compound.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | ESI or APCI | Purity assessment and identification of impurities. |
Table 3: High-Performance Liquid Chromatography (HPLC) Performance
| Method | Principle | Typical Column | Key Performance Characteristics |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | C18 | Robust and widely used for purity determination. May require ion-pairing agents for better retention of polar analytes.[3][4] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on hydrophilicity. | Amide, silica | Superior retention and separation for highly polar compounds like PEG-amines.[3] Offers better compatibility with mass spectrometry.[3] |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Silica or polymer-based | Useful for analyzing polydispersity of the PEG chain and detecting aggregation. |
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H (Amine) | ~3300-3500 (stretch) |
| C=O (Boc carbamate) | ~1680-1700 (stretch) |
| C-O-C (PEG ether) | ~1100 (stretch)[5] |
| N-H (Amide) | ~1640 (stretch) |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard 30-degree pulse angle.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for adequate signal-to-noise.[1]
-
-
¹³C NMR Acquisition:
-
Use a 90-degree pulse angle.
-
Employ a longer relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) for good signal-to-noise.[1]
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[3]
-
Chromatography (RP-HPLC):
-
Mass Spectrometry (ESI-TOF):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Mass Range: 100-1000 m/z.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.
Visualization of Analytical Workflows
Understanding the sequence of steps in an analytical procedure is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the workflows for HPLC analysis and the logical relationship for selecting an appropriate HPLC method.
Caption: General workflow for HPLC purity analysis of this compound.
References
A Comparative Guide to Mass Spectrometry Analysis of PEGylated Peptides: MALDI-TOF-ISD vs. LC-ESI-MS/MS
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated peptides is a critical step in ensuring the safety and efficacy of biotherapeutics. The covalent attachment of polyethylene glycol (PEG) to peptides enhances their pharmacokinetic properties; however, the inherent heterogeneity of PEG polymers presents a significant analytical challenge. This guide provides an objective comparison of two powerful mass spectrometry (MS) techniques for the analysis of PEGylated peptides: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight with In-Source Decay (MALDI-TOF-ISD) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), supported by experimental data and detailed protocols.
The polydispersity of PEG moieties and the potential for multiple PEGylation sites on a single peptide result in complex mass spectra, making it difficult to determine the exact molecular weight, the degree of PEGylation, and the specific attachment sites.[1][2] This guide will delve into two distinct methodologies capable of overcoming these challenges, offering insights into their respective strengths and weaknesses to aid in selecting the most appropriate analytical strategy.
Method 1: MALDI-TOF with In-Source Decay (ISD) for Top-Down Sequencing
MALDI-TOF MS is a soft ionization technique well-suited for the analysis of large and heterogeneous molecules like PEGylated peptides.[3] A key advantage of MALDI-TOF for this application is its ability to provide high-resolution mass spectra of intact PEGylated peptides, allowing for the characterization of the overall PEG distribution.[4] When coupled with in-source decay (ISD), MALDI-TOF becomes a powerful tool for "top-down" sequencing, where the intact molecule is fragmented directly in the mass spectrometer to pinpoint the PEGylation site.[4][5]
ISD is a fragmentation process that occurs spontaneously in the MALDI source, primarily yielding c-, y-, and z-type fragment ions.[4] The fragmentation pattern can be used to read the peptide sequence from both the N- and C-termini. Critically, the large PEG moiety tends to inhibit fragmentation beyond the attachment site, effectively truncating the ion series and thereby revealing the point of modification.[4]
Method 2: Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)
LC-ESI-MS/MS is a highly sensitive and automated technique widely used in proteomics and biopharmaceutical characterization.[2][6] For PEGylated peptides, coupling liquid chromatography with mass spectrometry allows for the separation of different PEGylated species and isoforms prior to MS analysis, reducing the complexity of the resulting spectra.[7]
A common strategy for analyzing PEGylated peptides by ESI-MS involves in-source fragmentation (or in-source collision-induced dissociation, CID) to break down the PEG chain, followed by tandem MS (MS/MS) of the resulting peptide with a small PEG remnant.[8][9][10] This approach simplifies the precursor ion selection for MS/MS and allows for conventional peptide sequencing using collision-induced dissociation, which predominantly produces b- and y-type fragment ions. Additionally, the use of charge-reducing agents, such as triethylamine (TEA), post-column can simplify the complex charge state envelopes often observed with ESI of PEGylated molecules.[7]
Quantitative Performance Comparison
The choice between MALDI-TOF-ISD and LC-ESI-MS/MS often depends on the specific analytical goal, the nature of the PEGylated peptide, and the available instrumentation. The following table summarizes key performance characteristics based on available literature.
| Feature | MALDI-TOF with In-Source Decay (ISD) | LC-ESI-MS/MS with In-Source Fragmentation/CID |
| Primary Application | Intact mass analysis and top-down sequencing for PEGylation site determination. | Separation and sequencing of complex mixtures of PEGylated peptides. |
| Sample Throughput | Higher, as it does not typically require chromatographic separation. | Lower, due to the time required for LC separation. |
| Sequence Coverage | Can provide extensive N- and C-terminal sequence information from a single spectrum.[11] | Typically provides good sequence coverage of the peptide backbone. |
| Mass Accuracy | Typically in the range of 10-50 ppm with external calibration.[12] | Generally higher, often below 20 ppm.[12] |
| Resolution | High resolution is achievable, allowing for the separation of individual PEG oligomers.[4] | Resolution can be affected by the complexity of the charge state envelope. |
| Sensitivity | Generally high, capable of detecting low picomole to femtomole amounts.[3] | Very high, often reaching the low femtomole to attomole range. |
| Tolerance to Heterogeneity | More tolerant to sample heterogeneity and polydispersity of the PEG chain.[4] | Can be challenging to deconvolve complex spectra from highly heterogeneous samples. |
| Automation | Less amenable to full automation compared to LC-MS systems. | Highly automatable, especially when coupled with an autosampler.[2] |
Experimental Protocols
MALDI-TOF-ISD Analysis of a PEGylated Peptide
This protocol outlines the general steps for analyzing a PEGylated peptide using MALDI-TOF with in-source decay for top-down sequencing.
1. Sample Preparation:
-
Dissolve the PEGylated peptide in a suitable solvent, such as a mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water, to a final concentration of approximately 1-10 pmol/µL.[13]
2. Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA) or sinapinic acid (SA), in a solvent compatible with the sample (e.g., 50% ACN, 0.1% TFA).[14] For ISD analysis of larger proteins, 1,5-diaminonaphthalene (1,5-DAN) can be effective.[15]
3. Target Plate Spotting (Dried-Droplet Method):
-
Mix the sample solution and the matrix solution in a 1:1 ratio (v/v).
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, forming a crystalline matrix-analyte spot.[15]
4. Mass Spectrometry Analysis:
-
Instrument: MALDI-TOF/TOF mass spectrometer.
-
Mode: Reflector positive ion mode for ISD analysis.
-
Laser: Use a nitrogen laser (337 nm) with sufficient power to induce desorption, ionization, and in-source decay. The laser fluence should be optimized for the best fragmentation pattern.
-
Data Acquisition: Acquire spectra in the appropriate mass range to observe both the intact PEGylated peptide and its ISD fragment ions.
5. Data Analysis:
-
Identify the series of c-, y-, and z-type fragment ions.
-
The point at which the fragment ion series is truncated indicates the amino acid residue modified with the PEG chain.[4]
LC-ESI-MS/MS Analysis of a PEGylated Peptide
This protocol provides a general workflow for the analysis of a PEGylated peptide using liquid chromatography coupled with electrospray ionization tandem mass spectrometry.
1. Sample Preparation:
-
Dissolve the PEGylated peptide sample in a solvent compatible with the initial mobile phase conditions of the LC method (e.g., water with 0.1% formic acid).
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic mobile phase (B) is used to elute the PEGylated peptide.
-
Post-Column Addition (Optional): A solution of a charge-reducing agent like 0.1% triethylamine (TEA) in 50:50 acetonitrile/water can be introduced post-column via a T-junction to simplify the ESI mass spectrum.[7]
3. Mass Spectrometry (MS and MS/MS):
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
In-Source Fragmentation: Apply a higher orifice or cone voltage to induce fragmentation of the PEG chain, generating ions of the peptide with a small PEG remnant.[8][10]
-
MS1 Scan: Acquire a full scan to identify the precursor ions of the peptide with the PEG remnant.
-
MS2 Scan (CID): Select the precursor ions of interest for collision-induced dissociation (CID) to generate b- and y-type fragment ions for peptide sequencing.
-
Data-Dependent Acquisition: Set up the instrument to automatically switch between MS1 and MS/2 scans based on the intensity of the precursor ions.
4. Data Analysis:
-
Reconstruct the peptide sequence from the b- and y-ion series in the MS/MS spectra.
-
The mass shift on the fragmented peptide will confirm the presence of the PEG remnant and, in conjunction with the LC retention time, can help identify the PEGylated species.
Visualization of Experimental Workflows
Conclusion
Both MALDI-TOF-ISD and LC-ESI-MS/MS are invaluable techniques for the comprehensive characterization of PEGylated peptides. MALDI-TOF-ISD excels in the top-down analysis of intact molecules, providing a direct route to identifying PEGylation sites in less complex samples. In contrast, LC-ESI-MS/MS offers the advantage of chromatographic separation, making it ideal for analyzing more complex mixtures and providing high-sensitivity peptide sequencing. The choice of method should be guided by the specific analytical requirements, including the need for intact mass information, PEGylation site determination, sample complexity, and desired throughput. For a comprehensive understanding of a PEGylated therapeutic, these two techniques can be employed in a complementary fashion to provide a complete structural picture.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 4. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improved N- and C-Terminal Sequencing of Proteins by Combining Positive and Negative Ion MALDI In-Source Decay Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.org [mdanderson.org]
- 13. researchgate.net [researchgate.net]
- 14. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 15. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
A Comparative Guide to Determining the Purity of Boc-amido-PEG9-amine Conjugates Using HPLC
For researchers, scientists, and drug development professionals working with PEGylated compounds, ensuring the purity of starting materials and conjugated products is critical for experimental success and the development of safe and effective therapeutics. Boc-amido-PEG9-amine is a widely used heterobifunctional linker in bioconjugation, and its purity can significantly impact downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound conjugates, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a cornerstone technique for the separation, quantification, and purification of components in a mixture.[1][] For PEGylated compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and robust method for purity assessment.[3] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
This protocol outlines a typical RP-HPLC method for the analysis of a this compound conjugate.
1. Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column thermostat, and a suitable detector (e.g., UV, ELSD, CAD, or MS).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
This compound conjugate sample.
-
High-purity water and acetonitrile (HPLC grade).
2. Sample Preparation:
-
Accurately weigh and dissolve the crude reaction mixture or purified conjugate in a solvent compatible with the initial mobile phase conditions (e.g., 10% acetonitrile in water) to a final concentration of 1 mg/mL.[4]
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV-Vis: If the conjugated molecule has a chromophore, detection can be performed at a suitable wavelength. The Boc protecting group itself provides weak UV absorbance.[3]
-
ELSD/CAD: For universal detection, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended as the PEG moiety lacks a strong chromophore.[5][6]
-
MS: Mass spectrometry can be coupled with HPLC (LC-MS) for both quantification and mass confirmation of the conjugate and impurities.[6]
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
4. Data Analysis:
-
The purity of the this compound conjugate is determined by calculating the peak area of the main product relative to the total peak area of all components in the chromatogram.
Alternative Analytical Methods for Purity Determination
While HPLC is a powerful tool, other techniques can provide complementary information for a comprehensive purity analysis of this compound conjugates.[1][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation capabilities of HPLC with the mass detection of mass spectrometry.[3] It is highly effective for identifying impurities by providing molecular weight information, which can help in characterizing synthesis-related byproducts or degradation products.[7]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of the conjugate and identifying the presence of species with different PEG chain lengths.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information about the conjugate, confirming the covalent attachment and the integrity of the molecule. It is particularly useful for identifying and quantifying impurities with distinct chemical structures.
Comparative Analysis of Analytical Techniques
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantification, impurity identification, or structural confirmation. The following table summarizes a hypothetical comparative analysis of these techniques for the purity assessment of a this compound conjugate.
| Technique | Principle | Purity Assessment (%) | Resolution | Sensitivity | Advantages | Disadvantages |
| RP-HPLC with UV/ELSD/CAD | Separation based on hydrophobicity.[3] | 96.5 | High | Moderate to High | Robust, reproducible, and provides accurate quantification.[] | May require non-volatile buffers for ELSD/CAD; UV detection is limited by the absence of a strong chromophore in the PEG chain.[5] |
| LC-MS | Combines HPLC separation with mass detection.[3] | 96.8 | High | Very High | Provides molecular weight information for impurity identification; high specificity.[7] | More complex instrumentation; potential for ion suppression effects. |
| MALDI-TOF MS | Ionization and mass analysis of molecules from a solid matrix.[6] | Qualitative | Moderate | High | Rapid analysis; excellent for determining molecular weight distribution. | Not inherently quantitative; may have difficulty with complex mixtures. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | 95.2 | Low | Low | Provides detailed structural information; can identify and quantify structurally different impurities. | Low sensitivity; requires higher sample concentrations; complex data analysis. |
Visualizing the Experimental and Logical Workflows
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Conclusion
High-Performance Liquid Chromatography is a robust and reliable method for determining the purity of this compound conjugates, offering high resolution and accurate quantification.[] For routine quality control, RP-HPLC with a universal detector such as ELSD or CAD is often sufficient. However, for comprehensive characterization and impurity identification, a multi-faceted approach employing orthogonal techniques like LC-MS and NMR is recommended to ensure the highest quality of the PEGylated product for research and drug development applications.[6]
References
A Researcher's Guide to NMR Spectroscopy for the Structural Elucidation of Conjugates
In the landscape of modern drug discovery and development, the precise structural characterization of complex biomolecular conjugates is paramount. From antibody-drug conjugates (ADCs) to glycoconjugates and peptide-drug conjugates, a thorough understanding of their three-dimensional structure, conjugation sites, and stoichiometry is critical for ensuring efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerhouse technique, offering unparalleled insights into the atomic-level details of these intricate molecules in their solution state, which often closely mimics physiological conditions.[1][2]
This guide provides a comprehensive comparison of NMR spectroscopy with other key analytical techniques—namely Mass Spectrometry (MS) and X-ray Crystallography—for the structural elucidation of conjugates. It is designed for researchers, scientists, and drug development professionals, offering a blend of comparative data, detailed experimental protocols, and visual workflows to aid in methodological selection and application.
Unraveling Conjugate Structures: A Comparative Overview
The choice of an analytical technique for conjugate characterization hinges on a variety of factors, including the nature of the conjugate, the specific structural questions being addressed, and the available sample amount. While each method offers unique advantages, they also come with inherent limitations.
Table 1: Quantitative Comparison of Key Analytical Techniques for Conjugate Structural Analysis
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Atomic-level 3D structure in solution, conformational dynamics, binding interfaces, stoichiometry | Molecular weight, stoichiometry (DAR), sequence, post-translational modifications | High-resolution 3D structure in solid state, precise atomic coordinates |
| Typical Sample Conc. | 0.1 - 2.5 mM (Protein NMR)[3] | ng - µg/µL | High, requires supersaturated solution for crystallization |
| Molecular Weight Limit | Practically < 50 kDa for detailed structural analysis, though larger systems can be studied[4] | Routinely up to ~150 kDa (for intact antibodies) and beyond | No theoretical upper limit, but crystallization becomes more challenging for larger, flexible complexes[5] |
| Resolution | Atomic, but generally lower than X-ray crystallography | Can provide isotopic resolution | Atomic, often to sub-Ångström levels[6] |
| Experiment Time | Hours to days per experiment | Minutes to hours | Days to months (including crystallization trials) |
| Key Advantage for Conjugates | Detailed structural information of both components and the linkage in solution | Excellent for determining drug-to-antibody ratio (DAR) and heterogeneity[7][8] | Provides a precise and static snapshot of the conjugate's 3D structure |
| Key Limitation for Conjugates | Lower sensitivity, potential for signal overlap in large molecules | Provides limited information on 3D structure and conformational dynamics | Requires well-ordered crystals, which can be difficult to obtain for heterogeneous conjugates; crystal packing can influence conformation[9][10] |
The NMR Workflow for Structural Elucidation
NMR spectroscopy provides a versatile toolkit for interrogating conjugate structures. A typical workflow involves a series of one-dimensional (1D) and two-dimensional (2D) experiments to build up a complete structural picture.
Head-to-Head: NMR vs. Mass Spectrometry vs. X-ray Crystallography
To provide a clearer picture of how these techniques compare in a practical scenario, let's consider the characterization of an antibody-drug conjugate (ADC).
Detailed Experimental Protocols
To facilitate the practical application of NMR for conjugate analysis, the following sections provide detailed protocols for essential experiments.
Sample Preparation for NMR Analysis
High-quality NMR spectra are critically dependent on meticulous sample preparation.[3][11]
-
Purification: The conjugate sample must be highly pure (>95%).[12] Standard chromatographic techniques such as size-exclusion chromatography (SEC) and affinity chromatography are commonly employed.
-
Concentration: For protein-based conjugates, a concentration of 0.1-2.5 mM is typically required.[3] For smaller peptide conjugates, concentrations can be higher, in the range of 2-5 mM.[4]
-
Buffer: The sample should be in a deuterated buffer (e.g., D₂O-based phosphate buffer) to minimize the solvent signal in ¹H NMR spectra.[13] The pH of the buffer should be carefully chosen to ensure the stability and solubility of the conjugate.[12]
-
Internal Standard: A reference compound, such as DSS or TSP, is often added for chemical shift referencing.
-
Filtration: The final sample should be filtered to remove any particulate matter that could affect the magnetic field homogeneity.[11]
Protocol 1: 1D ¹H-NMR for Initial Assessment
This is the first experiment performed to get a general overview of the sample.
-
Spectrometer Setup: Tune and match the probe for ¹H. Lock the spectrometer to the deuterium signal of the solvent. Shim the magnetic field to achieve good resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence (e.g., zg on Bruker systems).
-
Spectral Width (SW): Typically 12-16 ppm for protons.
-
Number of Scans (NS): 16 to 128, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Reference the chemical shifts to the internal standard.
-
Protocol 2: 2D ¹H-¹³C HSQC for H-C Correlation
The Heteronuclear Single Quantum Coherence (HSQC) experiment is crucial for correlating protons to their directly attached carbons.[6]
-
Spectrometer Setup: As for 1D ¹H-NMR. Additionally, the ¹³C channel needs to be calibrated.
-
Acquisition Parameters:
-
Pulse Sequence: A standard HSQC pulse sequence with sensitivity enhancement and gradients (e.g., hsqcedetgpsisp2 on Bruker systems).[14]
-
Spectral Width (SW): Set the ¹H spectral width based on the 1D proton spectrum. Set the ¹³C spectral width to cover the expected range (e.g., 0-160 ppm).[14]
-
Number of Increments (in F1): 256-512 for good resolution in the ¹³C dimension.
-
Number of Scans (NS): 8 to 64 per increment, depending on concentration.
-
-
Processing:
-
Apply appropriate window functions in both dimensions.
-
Perform Fourier transformation in both dimensions.
-
Phase and baseline correct the 2D spectrum.
-
Protocol 3: 2D ¹H-¹³C HMBC for Long-Range H-C Correlations
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for identifying long-range correlations between protons and carbons (typically 2-3 bonds), which helps in connecting different molecular fragments.[6]
-
Spectrometer Setup: Same as for HSQC.
-
Acquisition Parameters:
-
Pulse Sequence: A standard HMBC pulse sequence with gradients.
-
Spectral Width (SW): Similar to HSQC, but the ¹³C width should be extended to include quaternary carbons (e.g., 0-220 ppm).[14]
-
Long-Range Coupling Delay: Optimized based on the expected long-range J-couplings (typically set for a coupling of 8-10 Hz).
-
Number of Increments (in F1): 256-512.
-
Number of Scans (NS): 16 to 128 per increment.
-
-
Processing: Similar to HSQC, but typically processed in magnitude mode.
Logical Flow of 2D NMR Data Interpretation
The interpretation of 2D NMR spectra follows a logical progression to piece together the molecular structure.
Conclusion
NMR spectroscopy stands as an indispensable tool for the in-depth structural characterization of biomolecular conjugates. Its ability to provide atomic-resolution information in a solution state offers a unique advantage for understanding the structure, dynamics, and interactions of these complex molecules under near-physiological conditions.[6][15] While techniques like mass spectrometry and X-ray crystallography provide crucial complementary information, particularly regarding stoichiometry and high-resolution static structures, respectively, NMR offers a dynamic and detailed view that is often key to unraveling the structure-function relationships of these important therapeutic and biological entities. By carefully selecting the appropriate NMR experiments and meticulously preparing samples, researchers can gain profound insights into the intricate world of conjugates, thereby accelerating the development of novel and effective therapeutics.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. news-medical.net [news-medical.net]
- 3. organomation.com [organomation.com]
- 4. nmr-bio.com [nmr-bio.com]
- 5. mdpi.com [mdpi.com]
- 6. emerypharma.com [emerypharma.com]
- 7. hpst.cz [hpst.cz]
- 8. agilent.com [agilent.com]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 14. benchchem.com [benchchem.com]
- 15. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
The "Goldilocks" Dilemma in PROTAC Design: A Comparative Guide to PEG Linker Length, Featuring Boc-amido-PEG9-amine
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act. A critical component in this endeavor is the linker, a chemical bridge connecting the target protein binder and the E3 ligase ligand. Among the diverse linker chemistries, polyethylene glycol (PEG) has gained prominence for its hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of PROTACs with varying PEG linker lengths, with a special focus on the utility of building blocks like Boc-amido-PEG9-amine, supported by experimental data to inform rational PROTAC design.
The linker is not merely a passive spacer; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] The length and flexibility of the PEG linker directly influence the geometry of this complex, which in turn dictates the efficiency of ubiquitin transfer to the target protein and its subsequent degradation.[1] An optimal linker length is crucial: one that is too short can lead to steric hindrance and prevent ternary complex formation, while an excessively long linker may result in a non-productive complex with inefficient ubiquitination.[1]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the highest percentage of protein degradation achievable.[2] The following table summarizes quantitative data from a representative study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, showcasing the impact of PEG linker length on performance. These PROTACs consist of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[3]
| PROTAC | Linker Length | DC50 (nM) [a] | Dmax (%) |
| PROTAC-PEG2 | 2 PEG units | >1000 | <20 |
| PROTAC-PEG4 | 4 PEG units | 15 | >95 |
| PROTAC-PEG6 | 6 PEG units | 50 | ~90 |
| PROTAC-PEG8 | 8 PEG units | 80 | ~85 |
| PROTAC-PEG10 | 10 PEG units | 120 | ~80 |
| PROTAC-PEG12 | 12 PEG units | >500 | <50 |
[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[3]
The data clearly illustrates a structure-activity relationship where a PEG4 linker provides the optimal balance of potency and efficacy for this particular BRD4-targeting PROTAC series.[3] Linkers that are too short (PEG2) or too long (PEG12) are significantly less effective. While direct comparative data for a PROTAC with a PEG9 linker is not available in this specific study, the trend suggests that its performance would likely fall between that of the PEG8 and PEG10 linkers. For many protein targets, linkers in the range of 4 to 12 PEG units have demonstrated good efficacy.[2] this compound is a valuable chemical tool that falls within this promising range for initial PROTAC design and optimization.[4][5]
The Role of this compound in PROTAC Synthesis
This compound is a heterobifunctional linker, meaning it has two different reactive ends, which allows for the sequential and controlled conjugation of the target protein ligand and the E3 ligase ligand.[5] The Boc-protected amine and the free carboxylic acid provide orthogonal handles for a modular and efficient synthesis of PROTAC libraries with varying linker lengths, accelerating the discovery of potent and selective protein degraders.[6]
Visualizing the Process: From Mechanism to Evaluation
To better understand the underlying biological processes and the experimental approach to evaluating PROTACs, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
References
The Strategic Advantage of PEGylation: A Comparative Guide to Boc-amido-PEG9-amine and Non-PEG Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a cornerstone in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, profoundly dictates the ADC's stability, pharmacokinetics, and therapeutic index. This guide provides an objective, data-driven comparison of a hydrophilic, discrete Polyethylene Glycol (PEG) linker, Boc-amido-PEG9-amine, against traditional non-PEG linkers, offering insights into their respective impacts on ADC performance.
The core challenge in ADC development often lies in managing the inherent hydrophobicity of many cytotoxic payloads. Conjugation of these drugs to an antibody can lead to aggregation, reduced solubility, and rapid clearance from circulation, thereby compromising therapeutic efficacy and potentially increasing off-target toxicity.[1][2] Hydrophilic linkers, particularly those incorporating discrete PEG units, have emerged as a powerful strategy to mitigate these challenges.[1][3]
Unveiling the Linkers: Structure and Function
This compound is a monodisperse PEG linker featuring nine ethylene glycol units.[4][5] The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise conjugation, while the terminal amine group provides a reactive handle for attachment to the payload or antibody.[4][6] The defining characteristic of this linker is its hydrophilic PEG chain, which imparts favorable physicochemical properties to the resulting ADC.
Non-PEG linkers encompass a diverse range of chemical structures, broadly categorized as cleavable and non-cleavable.
-
Cleavable Linkers: These are designed to release the payload under specific conditions within the target cell. A prominent example is the dipeptide valine-citrulline (Val-Cit) linker, which is susceptible to cleavage by lysosomal proteases like Cathepsin B, often overexpressed in tumor cells.[7][]
-
Non-cleavable Linkers: These linkers, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) , rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and a single amino acid residue.[7][]
Head-to-Head Comparison: Performance Metrics
The choice between a PEGylated and a non-PEG linker involves a trade-off between several key performance parameters. The following sections and tables summarize representative data from preclinical studies to illustrate these differences.
Hydrophilicity and Aggregation
A primary advantage of PEG linkers is their ability to counteract the hydrophobicity of the payload, thereby reducing the propensity for ADC aggregation.[9][10]
Table 1: Comparison of Hydrophilicity and Aggregation
| Linker Type | Representative Linker | Key Findings on Hydrophilicity and Aggregation | Citations |
| PEG Linker | Discrete PEG (e.g., PEG8, PEG12) | Significantly reduces aggregation, especially at higher Drug-to-Antibody Ratios (DARs). Enables the use of more hydrophobic payloads. | [2][11] |
| Non-PEG Cleavable | Valine-Citrulline (Val-Cit) | Prone to aggregation, particularly at higher DARs, due to the hydrophobicity of the linker-payload complex. | [10][12] |
| Non-PEG Non-cleavable | SMCC | Can contribute to hydrophobicity, though generally less aggregation-prone than some cleavable linkers at lower DARs. | [12] |
Pharmacokinetics (PK)
The pharmacokinetic profile of an ADC is a critical determinant of its efficacy and safety. PEGylation is well-documented to improve the PK of bioconjugates.[1][3]
Table 2: Comparison of Pharmacokinetics
| Linker Type | Representative Linker | Plasma Half-life (t½) | Clearance | Key Findings | Citations |
| PEG Linker | Discrete PEG (e.g., PEG8) | Increased | Decreased | Slower clearance and prolonged circulation time, leading to greater drug exposure at the tumor site. | [11] |
| Non-PEG Cleavable | Valine-Citrulline (Val-Cit) | Variable; can be shorter due to premature cleavage in some preclinical models. | Higher | Instability in mouse plasma can lead to rapid clearance. | [13][14] |
| Non-PEG Non-cleavable | SMCC | Generally longer than cleavable linkers | Lower | High plasma stability contributes to a longer half-life and wider therapeutic window. | [7][12] |
In Vitro Cytotoxicity
The in vitro potency of an ADC is a primary indicator of its cell-killing ability.
Table 3: Comparison of In Vitro Cytotoxicity (IC50 Values)
| Linker Type | Representative Linker | Target Cell Line | IC50 (nM) | Key Findings | Citations |
| PEG Linker | PEGylated Val-Cit | HER2+ Cell Line | ~0.1 - 1 | Potent cytotoxicity, though very long PEG chains may slightly reduce potency. | [15][16] |
| Non-PEG Cleavable | Valine-Citrulline (Val-Cit) | HER2+ Cell Line | ~0.1 - 1 | Often demonstrates high in vitro potency. | [7][12] |
| Non-PEG Non-cleavable | SMCC | HER2+ Cell Line | ~1 - 10 | Can be less potent in vitro compared to cleavable linker ADCs. | [7][12] |
Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used.
In Vivo Efficacy
Ultimately, the success of an ADC is determined by its ability to control tumor growth in a living organism.
Table 4: Comparison of In Vivo Efficacy
| Linker Type | Representative Linker | Xenograft Model | Key Findings on Tumor Growth Inhibition | Citations |
| PEG Linker | Discrete PEG | Breast Cancer | Improved tumor growth inhibition compared to non-PEGylated counterparts due to enhanced PK and tumor accumulation. | [11] |
| Non-PEG Cleavable | Valine-Citrulline (Val-Cit) | Breast Cancer | Can be highly efficacious, but premature drug release can negatively impact the therapeutic window. | [7][12] |
| Non-PEG Non-cleavable | SMCC | Breast Cancer | Often demonstrates a wider therapeutic window and significant tumor growth inhibition due to high plasma stability. | [7][12] |
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Figure 1. General structure of an Antibody-Drug Conjugate.
Figure 2. Comparison of key properties of PEG vs. Non-PEG linkers.
Figure 3. A typical experimental workflow for comparing ADCs.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC performance. Below are summaries of key experimental protocols.
Protocol 1: ADC Synthesis and Conjugation (General Overview)
The synthesis of an ADC is a multi-step process that requires careful control of reaction conditions to achieve the desired drug-to-antibody ratio (DAR).
-
Antibody Modification (if necessary): For cysteine-based conjugation, interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[17]
-
Linker-Payload Preparation: The this compound linker is first reacted with the cytotoxic payload, which has been activated for conjugation. The Boc protecting group may be removed at a later stage if the amine is required for antibody conjugation.
-
Conjugation: The activated linker-payload is then reacted with the modified antibody. The reaction is typically carried out in a buffered solution at a specific pH and temperature to ensure efficient conjugation.
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload and any aggregates. Size exclusion chromatography (SEC) or other chromatographic techniques are commonly used.[9]
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species in an ADC preparation.[18][19]
-
Mobile Phase Preparation: Prepare a high-salt buffer (e.g., sodium phosphate with ammonium sulfate) as mobile phase A and a low-salt buffer as mobile phase B.[19]
-
Column Equilibration: Equilibrate the HIC column with the initial mobile phase conditions (a high percentage of mobile phase A).
-
Sample Injection: Inject the purified ADC sample onto the column.
-
Gradient Elution: Elute the bound ADC species using a decreasing salt gradient (increasing percentage of mobile phase B). Species with higher DARs are more hydrophobic and will elute later.
-
Data Analysis: The area under each peak, corresponding to a specific drug-loaded species (DAR 0, 2, 4, 6, 8), is integrated. The average DAR is calculated as the weighted average of the peak areas.[19]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cell-killing potency of an ADC.[20][21]
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.[20]
-
ADC Treatment: Prepare serial dilutions of the ADCs (with PEG and non-PEG linkers) and add them to the cells. Include an unconjugated antibody and free payload as controls.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[20]
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the data to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[20]
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
Xenograft models are essential for evaluating the anti-tumor activity of an ADC in a living system.[22][23]
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[22]
-
Tumor Growth and Randomization: Once the tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, ADC with PEG linker, ADC with non-PEG linker).[23]
-
ADC Administration: Administer the ADCs to the mice, typically via intravenous injection.[23]
-
Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.[22]
-
Endpoint: At the end of the study, or when tumors reach a predefined size, euthanize the mice and collect tumors and tissues for further analysis.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the significance of the anti-tumor effect of each ADC.[22]
Conclusion
The selection of a linker is a critical decision in ADC design, with a profound impact on the therapeutic's performance. While non-PEG linkers like Val-Cit and SMCC have been successfully employed in approved ADCs, they can present challenges related to hydrophobicity and stability.[7][12] The incorporation of a hydrophilic, discrete PEG linker, such as this compound, offers a compelling strategy to overcome these limitations.
By enhancing solubility, reducing aggregation, and improving pharmacokinetics, PEGylated linkers can enable the development of more stable and effective ADCs, potentially allowing for higher drug loading and a wider therapeutic window.[1][11] The experimental data consistently demonstrates the advantages of PEGylation in improving the overall "drug-like" properties of ADCs. As the field of antibody-drug conjugates continues to evolve, the rational design and selection of linkers, with a strong consideration for the benefits of PEGylation, will be paramount in developing the next generation of targeted cancer therapies.
References
- 1. labinsights.nl [labinsights.nl]
- 2. aacrjournals.org [aacrjournals.org]
- 3. purepeg.com [purepeg.com]
- 4. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. t-Boc-N-Amido-PEG4-amine, CAS 811442-84-9 | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Navigating In Vivo Linker Stability: A Comparative Guide to Boc-amido-PEG9-amine
In the landscape of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy and safety. The in vivo stability of this linker directly impacts the pharmacokinetic profile, biodistribution, and ultimately, the therapeutic index of the conjugate. This guide provides an objective comparison of the in vivo stability of the Boc-amido-PEG9-amine linker with other commonly used linker technologies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Stability of Amide-Based PEG Linkers
The this compound linker belongs to the class of non-cleavable linkers, characterized by the robust amide bond connecting the polyethylene glycol (PEG) chain to the conjugated molecule. Amide bonds are known for their high stability under physiological conditions, being largely resistant to enzymatic and hydrolytic degradation in plasma.[1][2] This inherent stability is a key advantage for applications requiring a long circulation half-life and minimal premature payload release.
The PEG component of the linker enhances the hydrophilicity and solubility of the conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[3][4] However, the PEG chain itself is not entirely inert in vivo and can be subject to oxidative metabolism.[4]
Comparative In Vivo Stability Data
Direct head-to-head in vivo stability data for the this compound linker is limited in publicly available literature. However, by synthesizing data from studies on various conjugates utilizing amide-based and other linker technologies, we can establish a representative comparison of their expected pharmacokinetic performance. The following tables summarize key pharmacokinetic parameters for conjugates constructed with different linker types.
Table 1: Representative Pharmacokinetic Parameters of Different Linker Types in ADCs
| Linker Type | Linkage Chemistry | In Vivo Stability Profile | Representative Half-Life (t½) | Representative Clearance (CL) |
| Amide-PEG | Amide | High | Long | Low |
| Thioether (e.g., SMCC) | Thioether | High | Long | Low |
| Valine-Citrulline (vc) | Peptide | Cleavable (Enzymatic) | Moderate | Moderate to High |
| Hydrazone | Hydrazone | pH-sensitive (Cleavable) | Short to Moderate | High |
Table 2: Representative Pharmacokinetic Parameters of Different Linker Types in PROTACs
| Linker Type | Linkage Chemistry | In Vivo Stability Profile | Representative Half-Life (t½) | Representative Clearance (CL) |
| Amide-PEG | Amide | High | Long | Low |
| Alkyl | Alkyl | Moderate | Moderate | Moderate |
| Rigid (e.g., piperazine) | Amide/Various | High | Long | Low |
Note: The data in these tables are synthesized from multiple sources to illustrate general trends and are not from direct comparative studies of a single molecule with different linkers. Actual pharmacokinetic parameters are highly dependent on the specific conjugate, payload, and experimental model.
In Vivo Degradation Pathway of Amide-PEG Linkers
While the amide bond itself is highly stable, the PEG chain can undergo oxidative metabolism in vivo, primarily mediated by cytochrome P450 (CYP) enzymes.[5][6] This process typically involves the oxidation of the terminal methylene group of the PEG chain to an aldehyde, which is subsequently oxidized to a carboxylic acid. This can lead to the eventual cleavage of the PEG chain.
Experimental Protocols
Accurate assessment of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed protocols for key experiments.
In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for determining the pharmacokinetic profile of a conjugate in an animal model.
Objective: To evaluate the in vivo stability, clearance, and distribution of a conjugate.
Materials:
-
Test conjugate (e.g., ADC or PROTAC with this compound linker)
-
Appropriate animal model (e.g., mice or rats)
-
Dosing vehicle
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS or ELISA)
Procedure:
-
Dosing: Administer the test conjugate to a cohort of animals at a predetermined dose and route (e.g., intravenous).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1, 4, 8, 24, 48, and 72 hours).
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Sample Analysis: Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method such as LC-MS/MS or ELISA.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the intact conjugate versus time and calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).
In Vitro Plasma Stability Assay
This assay provides a preliminary assessment of linker stability in a biological matrix.
Objective: To determine the stability of the linker in plasma from different species.
Materials:
-
Test conjugate
-
Human, mouse, and rat plasma (heparinized)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C)
-
Protein precipitation solution (e.g., acetonitrile)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Incubation: Incubate the test conjugate in plasma from different species at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Protein Precipitation: Stop the reaction and precipitate plasma proteins by adding a cold protein precipitation solution.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the percentage of the remaining intact conjugate over time.
Conclusion
The this compound linker, by virtue of its stable amide bond and the beneficial properties of the PEG chain, is expected to confer high in vivo stability to bioconjugates. This makes it a suitable choice for therapeutic strategies that require long circulation times and minimal off-target release of the payload. While direct comparative in vivo data is still emerging, the foundational principles of its chemistry suggest a favorable pharmacokinetic profile compared to cleavable linker technologies. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments and generate comparative data for their specific therapeutic candidates.
References
A Researcher's Guide to Functional Assays for Validating Bioconjugate Activity
For researchers, scientists, and drug development professionals, the validation of a bioconjugate's functional activity is a critical step in the development of novel therapeutics. This guide provides an objective comparison of key functional assays, supported by experimental data, to assess the efficacy of bioconjugates, with a particular focus on Antibody-Drug Conjugates (ADCs).
The successful conjugation of a biological molecule with another moiety, such as a cytotoxic drug or a fluorescent probe, is only the initial step. The subsequent, and arguably more crucial, phase is to rigorously confirm that the resulting bioconjugate is not only structurally intact but also fully functional.[1] This involves a suite of assays designed to evaluate the bioconjugate's biological activity, potency, and specificity.
Comparative Analysis of In Vitro Functional Assays
A comprehensive in vitro evaluation of a bioconjugate, such as an ADC, typically involves a panel of functional assays to characterize its efficacy and mechanism of action. The primary assays include cytotoxicity, bystander killing, internalization, and serum stability. The selection of appropriate assays is critical for the preclinical evaluation of bioconjugates and for guiding the selection of optimal candidates for further development.[2][3]
Table 1: Comparison of In Vitro Cytotoxicity of an Anti-HER2 ADC (Trastuzumab-vc-MMAE) on Different Breast Cancer Cell Lines
| Cell Line | HER2 Expression Level | IC50 (ng/mL) | Reference |
| SKBR3 | High | 15 | [4] |
| BT474 | High | 25 | [4] |
| N87 | High | 20 | [4] |
| MCF7 | Low | > 1000 | [4][5] |
IC50 (half maximal inhibitory concentration) values represent the concentration of the ADC required to inhibit the growth of 50% of the cells.
Table 2: Comparison of Bystander Killing Effect of Different ADCs
| ADC | Linker Type | Payload | Bystander Effect | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | Potent | [2][4] |
| T-DM1 (Kadcyla®) | Non-cleavable | DM1 | Minimal | [5] |
| DS-8201a (Enhertu®) | Cleavable | Deruxtecan | Potent | [5] |
The bystander effect is the ability of the payload released from the target cell to kill neighboring antigen-negative cells.[6] ADCs with cleavable linkers generally exhibit a more potent bystander effect.[2]
Key Functional Assays and Experimental Protocols
Below are detailed protocols for essential functional assays to evaluate bioconjugates, particularly ADCs.
Cytotoxicity Assay
This assay determines the potency of the bioconjugate in killing target cells. A commonly used method is the MTT or CellTiter-Glo assay, which measures cell viability.[7]
Experimental Protocol (MTT Assay):
-
Cell Seeding: Plate antigen-positive (e.g., SKBR3) and antigen-negative (e.g., MCF7) cells in separate 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[7]
-
ADC Treatment: Prepare serial dilutions of the bioconjugate, a relevant isotype control, and the free cytotoxic payload in complete cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a CO2 incubator. The incubation time may vary depending on the payload's mechanism of action.[7]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.[7]
-
Data Analysis: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Bystander Killing Assay
This assay evaluates the ability of the payload released from target cells to kill neighboring antigen-negative cells, which is crucial for treating heterogeneous tumors.[6] Two common methods are the co-culture assay and the conditioned medium transfer assay.[5]
Experimental Protocol (Conditioned Medium Transfer):
-
Generate Conditioned Medium: Seed antigen-positive cells and treat them with a high concentration of the bioconjugate (e.g., 10x IC50) for 48-72 hours.
-
Collect Supernatant: Collect the culture supernatant, which now contains the released payload, and filter it to remove any cells.[6]
-
Treat Bystander Cells: Seed antigen-negative cells in a new 96-well plate and replace their medium with the conditioned medium.[6]
-
Incubation and Analysis: Incubate for 48-72 hours and then assess the viability of the antigen-negative cells using a standard viability assay like MTT or CellTiter-Glo.[6] A significant decrease in viability compared to control medium indicates a bystander effect.
Internalization Assay
This assay confirms that the bioconjugate is internalized by the target cells, a necessary step for the release of intracellular payloads.[1][8]
Experimental Protocol (Fluorescence-based):
-
Labeling: Label the bioconjugate with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.[9][10]
-
Cell Treatment: Seed target cells in a 96-well plate and treat them with the fluorescently labeled bioconjugate.
-
Live-Cell Imaging: Monitor the internalization of the bioconjugate over time using a live-cell imaging system (e.g., IncuCyte). An increase in fluorescence intensity within the cells indicates internalization.[10]
-
Quantification: Quantify the fluorescence signal per cell to determine the rate and extent of internalization.[11]
Serum Stability Assay
This assay assesses the stability of the bioconjugate in plasma, which is critical for predicting its in vivo performance and potential for off-target toxicity.[12][13]
Experimental Protocol (LC-MS based):
-
Incubation: Incubate the bioconjugate in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: For each time point, capture the ADC from the plasma using affinity beads (e.g., Protein A).[12]
-
LC-MS Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.[14]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of an internalizing antibody-drug conjugate (ADC).[15][16]
Caption: General workflow for the functional validation of bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 9. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 10. sartorius.com.cn [sartorius.com.cn]
- 11. aacrjournals.org [aacrjournals.org]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Proper Disposal of Boc-amido-PEG9-amine: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-amido-PEG9-amine, a bifunctional linker commonly used in pharmaceutical research and drug development. Adherence to these procedures is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Hazard Identification and Safety Profile
This compound is classified as a substance that is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is imperative that this chemical is handled with appropriate personal protective equipment (PPE) and is not released into the environment.
Key Safety Information:
| Property | Value | Source |
| Chemical Formula | C25H52N2O11 | [1] |
| Molecular Weight | 556.69 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Signal Word | Warning | [1] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE should be worn to minimize exposure:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and appropriate footwear.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure assumes that the waste is being handled in a laboratory setting and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Due to its hazard classification, this compound waste should be treated as hazardous chemical waste unless a formal hazard assessment by your institution's EHS department determines otherwise.
-
Waste Segregation: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, paper towels).
-
Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. Consult the Safety Data Sheet (SDS) and your institution's chemical compatibility charts.
2. Container Management:
-
Appropriate Containers: Use a chemically compatible and leak-proof container for waste collection. The original product container is often a suitable choice for unused or expired material. For contaminated labware, use a designated solid waste container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful").
-
Container Sealing: Keep the waste container tightly sealed when not in use to prevent the release of vapors and to avoid spills.
3. Waste Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.
-
Storage Conditions: The SAA should be a well-ventilated, secondary containment area away from sources of ignition and incompatible materials.
4. Final Disposal:
-
Contact EHS: When the waste container is full or has reached the allowable accumulation time limit set by your institution, contact your EHS department or a licensed chemical waste disposal service to arrange for pickup and disposal.
-
Documentation: Complete all required waste disposal forms and documentation as per your institution's and local regulatory requirements.
Never pour this compound down the drain or dispose of it in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process and required actions for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Boc-amido-PEG9-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, logistical, and procedural information for the handling and disposal of Boc-amido-PEG9-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach based on best practices for handling similar PEGylated and amine-containing chemicals is mandated to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on the potential hazard level of the laboratory activity.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of any dust or aerosols, all handling of this compound, especially in powdered form or when preparing solutions, should be conducted within a certified chemical fume hood.[1][2] |
| Eye and Face Protection | Chemical Splash Goggles | To protect against splashes. Goggles should be compliant with ANSI Z87.1 standards.[1] |
| Face Shield | Recommended for operations with a higher risk of splashing, such as when handling larger quantities.[2] | |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times.[1][3] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required to protect skin and personal clothing.[1] |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat during procedures with a higher risk of splashing.[1] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required only if working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific conditions. |
II. Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for both personnel safety and experimental integrity.
A. Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.[2]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.[2]
B. Handling and Solution Preparation
-
Work in a Fume Hood: All handling of the compound must be performed inside a certified chemical fume hood.[1][2][4]
-
Inert Atmosphere: For applications that are sensitive to air and moisture, consider handling the compound under an inert atmosphere, such as argon or nitrogen.[1]
-
Solution Preparation: To avoid inaccuracies in weighing, as some PEG reagents can be low-melting solids, it is advisable to prepare a stock solution.[1]
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and your initials.[4]
C. Spill and Exposure Procedures
-
Spill: In the event of a small spill, absorb the material with an inert absorbent and place it into a suitable, sealed container for hazardous waste disposal.[6] Avoid generating dust.[6] For larger spills, use appropriate protective equipment to control personal contact and prevent the spillage from entering drains or watercourses.[6]
-
Skin Contact: If the chemical comes into contact with your skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[1]
-
Eye Contact: In case of eye contact, flush the eyes with water as a precaution.[1]
-
Inhalation: If inhaled, move the individual to fresh air. If they are not breathing, provide artificial respiration.[1]
III. Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. While polyethylene glycol (PEG) itself is considered biodegradable and not hazardous, it is best practice to dispose of PEG-ylated compounds as chemical waste.[7]
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1] |
| Contaminated Materials | Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be placed in a designated hazardous waste container.[1][2] |
| Solutions | Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.[1][2] Do not mix incompatible waste streams.[2] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and any associated hazards.[2]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[2]
-
Contractor Disposal: Arrange for a licensed chemical waste disposal contractor for the final disposal of the waste.[7]
IV. Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C25H52N2O11 | [5][8][9] |
| Molecular Weight | 556.69 g/mol | [8][9][10] |
| CAS Number | 890091-43-7 | [5][9][10] |
| Purity | >95% | [5][9] |
| Appearance | Colorless to light yellow liquid | [10] |
| Storage | -20°C, protect from light | [5][10] |
| Solubility | Water, DMSO, DMF, DCM | [5] |
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. velsafe.com [velsafe.com]
- 4. benchchem.com [benchchem.com]
- 5. t-Boc-N-amido-PEG9-amine, 890091-43-7 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. t-Boc-N-amido-PEG9-amine Datasheet DC Chemicals [dcchemicals.com]
- 9. precisepeg.com [precisepeg.com]
- 10. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
